Product packaging for (S)-3-Hydroxyphenylglycine(Cat. No.:)

(S)-3-Hydroxyphenylglycine

Cat. No.: B1662545
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-ZETCQYMHSA-N
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Description

Agonist at group I metabotropic glutamate receptors (mGlu1) having no effect at mGlu2 or mGlu4.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1662545 (S)-3-Hydroxyphenylglycine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Hydroxyphenylglycine, also known as (S)-3HPG, is a synthetic phenylglycine derivative that serves as a valuable pharmacological tool for the study of metabotropic glutamate (B1630785) receptors (mGluRs). Its primary mechanism of action is as a selective partial agonist for Group I metabotropic glutamate receptors, which include the subtypes mGluR1 and mGluR5. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade involving phospholipase C, leading to phosphoinositide hydrolysis and intracellular calcium mobilization. This guide provides an in-depth review of the mechanism of action of this compound, including its pharmacological profile, downstream signaling pathways, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Group I mGluR Agonism

The principal mechanism of action for this compound is its function as an agonist at Group I metabotropic glutamate receptors. This group consists of two main subtypes, mGluR1 and mGluR5, which are coupled to the Gαq/11 family of G-proteins. The agonist activity of (S)-3HPG is stereoselective, with the (S)-enantiomer being the active form.

Upon binding to the orthosteric site on the extracellular domain of mGluR1 or mGluR5, (S)-3HPG induces a conformational change in the receptor. This change facilitates the activation of the associated Gq protein, initiating a canonical intracellular signaling cascade. Studies have characterized (S)-3HPG as a weak or partial agonist at both mGluR1a and mGluR5a subtypes[1][2]. Its selectivity is notable, as it shows no significant agonist or antagonist activity at Group II (mGluR2) or Group III (mGluR4) receptors[2][3][4].

Signaling Pathways

The activation of Group I mGluRs by this compound triggers the Gαq signaling pathway, which leads to the modulation of various intracellular effectors and ultimately alters neuronal excitability and synaptic transmission.

Phosphoinositide Hydrolysis Cascade

The canonical signaling pathway activated by (S)-3HPG is detailed below:

  • G-Protein Activation: Agonist binding to the mGluR1/5 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates the enzyme phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 and Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens the IP3R channels, leading to the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). PKC then phosphorylates a wide array of cellular proteins, modulating their activity.

Group_I_mGluR_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum mGluR (S)-3HPG (Agonist) Receptor mGluR1 / mGluR5 mGluR->Receptor binds Gq Gαq/11 G-Protein Receptor->Gq activates PLC Phospholipase C (PLCβ) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects PKC->Downstream phosphorylates targets IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_cyto Cytosolic Ca²⁺ Ca_store->Ca_cyto releases IP3->IP3R binds Ca_cyto->PKC Ca_cyto->Downstream modulates channels & enzymes

Caption: Group I mGluR Signaling Cascade initiated by this compound.

Quantitative Pharmacological Data

The agonist activity of this compound has been characterized primarily through functional assays in heterologous expression systems. It is generally considered a partial agonist with relatively low potency compared to the endogenous ligand, L-glutamate, or other synthetic agonists like DHPG.

Receptor SubtypeCell SystemAssayActivityPotency / EfficacyReference
mGluR1 CHO CellsPhosphoinositide (PI) HydrolysisWeak AgonistStimulated PI hydrolysis to ~20% of the maximal L-glutamate response at 1 mM.[2]
mGluR5a LLC-PK1 CellsPI HydrolysisPartial AgonistConfirmed as a partial agonist; specific EC50 not provided.[1]
mGluR2 CHO CellscAMP InhibitionNo Agonist ActivityNo significant inhibition of forskolin-stimulated cAMP formation observed at 1 mM.[2]
mGluR4 CHO CellscAMP InhibitionNo Agonist ActivityNo significant inhibition of forskolin-stimulated cAMP formation observed at 1 mM.[2]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of [³H]-inositol phosphates, a downstream product of PLC activity. The following protocol is adapted from methods used to characterize phenylglycine derivatives in CHO cells expressing mGluR1[2].

PI_Hydrolysis_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Incubation cluster_extraction Extraction & Separation cluster_analysis Analysis c1 Seed mGluR1-expressing CHO cells in 24-well plates c2 Incubate cells for 24h with [³H]-myo-inositol in inositol-free medium c1->c2 t1 Wash cells with assay buffer c2->t1 t2 Pre-incubate with LiCl (10 mM) for 10-20 min t1->t2 t3 Add (S)-3HPG or other test compounds t2->t3 t4 Incubate for 20-60 min at 37°C t3->t4 e1 Stop reaction with cold formic acid t4->e1 e2 Neutralize and collect cell lysates e1->e2 e3 Apply lysates to Dowex anion-exchange columns e2->e3 e4 Wash columns to remove free inositol e3->e4 e5 Elute total [³H]-inositol phosphates with ammonium (B1175870) formate (B1220265)/formic acid e4->e5 a1 Add eluate to scintillation cocktail e5->a1 a2 Quantify radioactivity using a scintillation counter (CPM) a1->a2 a3 Generate dose-response curves and calculate EC50 values a2->a3

Caption: Experimental workflow for a phosphoinositide hydrolysis assay.

Detailed Steps:

  • Cell Culture and Labeling:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired mGluR subtype (e.g., mGluR1) in 24-well plates until confluent.

    • Replace the culture medium with inositol-free DMEM containing 1% dialyzed fetal bovine serum and 0.5-1.0 µCi/mL [³H]-myo-inositol.

    • Incubate the cells for 18-24 hours at 37°C to allow for the incorporation of the radiolabel into membrane phosphoinositides.

  • Agonist Stimulation:

    • Aspirate the labeling medium and wash the cells twice with an assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl). The LiCl is crucial as it inhibits inositol monophosphatases, leading to the accumulation of the measured product.

    • Pre-incubate the cells in the assay buffer with LiCl for 10-20 minutes at 37°C.

    • Add varying concentrations of this compound or other test compounds to the wells.

    • Incubate for a defined period, typically 20-60 minutes, at 37°C to allow for receptor activation and subsequent IP accumulation.

  • Extraction and Quantification:

    • Terminate the reaction by aspirating the buffer and adding 1 mL of ice-cold 0.5 M formic acid.

    • Incubate on ice for 30 minutes to lyse the cells and extract the soluble inositol phosphates.

    • Neutralize the lysates and apply them to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Wash the columns extensively with water to remove the free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

Intracellular Calcium Mobilization Assay

This high-throughput functional assay measures the IP3-mediated release of Ca²⁺ from intracellular stores upon receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_read Fluorescence Reading cluster_analysis Data Analysis c1 Seed mGluR1/5-expressing cells in 96/384-well black-walled plates c2 Incubate cells for 24h c1->c2 d2 Replace medium with loading buffer c2->d2 d1 Prepare loading buffer with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) d1->d2 d3 Incubate for 30-60 min at 37°C, then 30 min at room temperature d2->d3 r1 Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) d3->r1 r2 Establish a stable baseline fluorescence reading r1->r2 r3 Add (S)-3HPG via automated injection r2->r3 r4 Record fluorescence changes (Ex/Em ~494/516 nm) over time r3->r4 a1 Calculate peak fluorescence response over baseline for each well r4->a1 a2 Generate dose-response curves and calculate EC50 values a1->a2

Caption: Experimental workflow for an intracellular calcium mobilization assay.

Detailed Steps:

  • Cell Plating: Seed cells expressing the target receptor (e.g., HEK293 cells with mGluR5) into 96- or 384-well black-walled, clear-bottom microplates. Allow cells to adhere and grow for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Include an anion-exchange inhibitor like probenecid to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.

  • Measurement:

    • Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument equipped with an automated liquid handling system.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument's pipettor adds a solution of this compound at various concentrations to the wells.

    • Immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes). The binding of Ca²⁺ to the dye results in a significant increase in its fluorescence emission.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Dose-response curves are generated to determine the EC50 value of the agonist.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of mGluR activation on the electrical properties of single neurons, such as membrane potential and ion channel currents. Activation of mGluR1/5 by (S)-3HPG typically causes a slow membrane depolarization resulting from the inhibition of potassium (K+) channels.

Detailed Steps:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup:

    • Transfer a single slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.

    • Pull a glass micropipette (3-7 MΩ resistance) and fill it with an intracellular solution containing a potassium salt (e.g., K-gluconate), pH buffer, and EGTA to chelate calcium.

  • Achieving Whole-Cell Configuration:

    • Under visual guidance, approach a neuron with the micropipette and apply light positive pressure.

    • Upon touching the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

    • Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential (voltage-clamp) or measurement of voltage changes (current-clamp).

  • Data Acquisition:

    • In current-clamp mode , record the resting membrane potential. Bath apply this compound (e.g., 100 µM - 1 mM) and record the resulting change in membrane potential. A depolarization is indicative of an excitatory effect.

    • In voltage-clamp mode , hold the neuron at a specific potential (e.g., -60 mV). Application of (S)-3HPG will induce an inward current, which reflects the inhibition of outward K+ currents that are active at that potential.

  • Data Analysis: Analyze the magnitude of depolarization (in mV) or the amplitude of the inward current (in pA) induced by the agonist.

Conclusion

This compound serves as a selective, though relatively low-potency, partial agonist for Group I metabotropic glutamate receptors, mGluR1 and mGluR5. Its mechanism of action is centered on the activation of the Gq/11-PLC-IP3/DAG signaling cascade, leading to well-characterized downstream effects such as intracellular calcium release and PKC activation. This pharmacological profile makes it a useful tool for selectively probing the function of Group I mGluRs in various physiological and pathological processes, provided its partial agonist nature and moderate potency are taken into consideration during experimental design and data interpretation.

References

An In-Depth Technical Guide to (S)-3-Hydroxyphenylglycine: Chemical Properties, Structure, and Biological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and structural properties of (S)-3-Hydroxyphenylglycine, a non-proteinogenic amino acid of significant interest in neuroscience and drug development. This document details its physicochemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and explores its function as a key modulator of metabotropic glutamate (B1630785) receptors.

Chemical Identity and Structure

This compound, systematically named (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid, is a chiral molecule featuring a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-hydroxyphenyl substituent.[1][2] This specific stereoisomer, designated with the (S)-configuration, is crucial for its biological activity.

Structure:

The chemical structure of this compound consists of a phenyl ring substituted with a hydroxyl group at the meta-position. Attached to the alpha-carbon are the key functional groups that define it as an amino acid: a primary amine (-NH2) and a carboxylic acid (-COOH). The stereochemistry at the alpha-carbon is of the (S) configuration, which is essential for its specific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, formulation, and application in experimental and developmental settings.

PropertyValueReference
IUPAC Name (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid[1][2]
CAS Number 71301-82-1[3]
Molecular Formula C₈H₉NO₃[3]
Molecular Weight 167.16 g/mol [3]
Appearance Off-white solid
Melting Point 223-229 °C
Boiling Point (Predicted) 382.6 ± 32.0 °C[4]
pKa (Predicted) 1.85 ± 0.10[4]
Solubility Soluble in 1eq. NaOH (to 100 mM).[4] Soluble in water (to 5 mM).[5] The solubility in water decreases with the addition of ethanol.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections provide illustrative protocols based on established chemical and analytical principles.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

The enantioselective synthesis of this compound can be achieved through the kinetic resolution of a racemic mixture of a suitable precursor, such as a 3-hydroxyphenylglycine ester, using a lipase (B570770). This method leverages the stereoselectivity of the enzyme to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the two.

Illustrative Protocol:

  • Substrate Preparation: Synthesize racemic 3-hydroxyphenylglycine methyl ester from racemic 3-hydroxyphenylglycine using a standard esterification method (e.g., reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride).

  • Enzymatic Resolution:

    • Suspend the racemic 3-hydroxyphenylglycine methyl ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic co-solvent to create a biphasic system.

    • Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the reaction mixture.

    • Incubate the mixture with agitation at a controlled temperature (e.g., 30-40 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. Separate the aqueous and organic phases.

  • Product Isolation:

    • Isolate the unreacted this compound methyl ester from the organic phase.

    • Acidify the aqueous phase to hydrolyze the ester product to (R)-3-hydroxyphenylglycine.

    • Hydrolyze the isolated (S)-ester to obtain the final this compound product.

  • Purification: Purify the final product by recrystallization.

Experimental Workflow for Enzymatic Resolution

G cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Kinetic Resolution cluster_purification Product Isolation and Purification racemic_acid Racemic 3-Hydroxyphenylglycine esterification Esterification (Methanol, Acid Catalyst) racemic_acid->esterification racemic_ester Racemic 3-Hydroxyphenylglycine Methyl Ester esterification->racemic_ester racemic_ester2 Racemic Ester lipase Immobilized Lipase (e.g., CALB) Phosphate Buffer/Organic Solvent racemic_ester2->lipase reaction Enzymatic Hydrolysis lipase->reaction s_ester This compound Methyl Ester (Unreacted) reaction->s_ester r_acid (R)-3-Hydroxyphenylglycine (Product) reaction->r_acid s_ester2 (S)-Ester hydrolysis Hydrolysis s_ester2->hydrolysis s_acid This compound hydrolysis->s_acid purification Recrystallization s_acid->purification final_product Pure this compound purification->final_product

Enzymatic resolution workflow for this compound.

Analytical Characterization

Accurate and reliable analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of this compound.

Chiral HPLC is the method of choice for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Illustrative Protocol:

  • Column: A chiral stationary phase column, such as one based on a cyclodextrin (B1172386) or a Pirkle-type phase, is required. The choice of column is critical and may require screening of several different CSPs.[1][6][7]

  • Mobile Phase: The mobile phase composition depends on the chosen chiral column and can be a mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) for normal-phase chromatography, or an aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) for reversed-phase chromatography.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a wavelength where the compound absorbs, typically around 270-280 nm.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

Illustrative Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is important as it can affect the chemical shifts of labile protons (e.g., -OH, -NH₂, -COOH).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals would include aromatic protons on the 3-hydroxyphenyl ring, the alpha-proton, and exchangeable protons from the amino, hydroxyl, and carboxyl groups. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern of the phenyl ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals would include carbons of the aromatic ring, the alpha-carbon, and the carboxyl carbon. The chemical shifts are characteristic of the electronic environment of each carbon atom.

  • Data Interpretation: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling constants to confirm that the obtained spectra are consistent with the structure of this compound.

Biological Activity and Signaling Pathway

This compound is a well-established agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability.

Upon binding of this compound, group I mGluRs activate a Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). These signaling events trigger a cascade of downstream effects, including the modulation of ion channels and the activation of various protein kinases such as Ca²⁺/calmodulin-dependent protein kinases (CaMKs) and mitogen-activated protein kinases (MAPKs), ultimately influencing gene expression and synaptic function.

Group I Metabotropic Glutamate Receptor Signaling Pathway

G S3HPG This compound mGluR Group I mGluR (mGluR1/mGluR5) S3HPG->mGluR binds and activates G_protein Gαq/11 mGluR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Intracellular Ca²⁺ Release ER->Ca Ca->PKC activates Downstream Downstream Signaling (CaMKs, MAPKs, etc.) Ca->Downstream PKC->Downstream Synaptic Modulation of Synaptic Plasticity and Gene Expression Downstream->Synaptic

Signaling cascade initiated by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function of group I metabotropic glutamate receptors. A thorough understanding of its chemical properties, structure, and methods for its synthesis and analysis is paramount for its effective use in research and drug development. This guide provides a foundational resource for scientists working with this important compound, offering key data and illustrative protocols to facilitate their experimental endeavors.

References

(S)-3-Hydroxyphenylglycine: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and neuroscience. Its importance stems from its potent and selective agonist activity at group I metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial modulators of synaptic plasticity and neuronal excitability. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, presenting key data in structured tables, detailing experimental protocols, and illustrating relevant pathways through diagrams.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the exploration of excitatory amino acid receptors in the central nervous system. While the 3-hydroxyphenylglycine moiety is rare in nature, a related compound, forphenicine (B1219380) (4-formyl-3-hydroxyphenylglycine), has been isolated from Actinomyces fulvoviridis var. acarbodicus and is known as an inhibitor of alkaline phosphatase.[1] However, the primary significance of this compound lies in its role as a pharmacological tool to study group I mGluRs, which include mGluR1 and mGluR5.[2]

As an agonist, this compound activates these receptors, leading to the mobilization of intracellular calcium and the activation of various downstream signaling cascades.[3][4][5] This activity has made it an invaluable probe for investigating the physiological and pathological roles of group I mGluRs, which are implicated in numerous neurological and psychiatric disorders, including chronic pain, epilepsy, and anxiety.

Signaling Pathway of Group I Metabotropic Glutamate Receptors

Activation of group I mGluRs by an agonist like this compound initiates a signaling cascade primarily through the Gq alpha subunit of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated calcium levels, activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and synaptic plasticity.[3][4][5][6]

mGluR_Signaling S3HPG This compound mGluR1_5 Group I mGluR (mGluR1/5) S3HPG->mGluR1_5 Gq Gq mGluR1_5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors Ca2->Downstream Modulates PKC->Downstream Modulates

Caption: Group I mGluR Signaling Pathway.

Synthesis of this compound

The asymmetric synthesis of this compound presents a significant challenge due to the need to control the stereochemistry at the α-carbon. Various strategies have been developed, broadly categorized into chemical and biocatalytic methods.

Chemical Synthesis

Chemical approaches often rely on the use of chiral auxiliaries or asymmetric catalysis to induce enantioselectivity. The Strecker synthesis is a classical and versatile method for the synthesis of α-amino acids that can be adapted for an asymmetric approach.

Asymmetric Strecker Synthesis using a Chiral Auxiliary

A common strategy involves the condensation of 3-hydroxybenzaldehyde (B18108) with a chiral amine, followed by the addition of a cyanide source and subsequent hydrolysis of the resulting α-aminonitrile. (S)-(-)-α-Phenylethylamine is a frequently used chiral auxiliary.

Strecker_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3HBA 3-Hydroxy- benzaldehyde ChiralAmine (S)-1-Phenyl- ethylamine Step1 Step1 ChiralAmine->Step1 Cyanide NaCN Step2 Cyanide Addition Cyanide->Step2 Imine Chiral Imine Imine->Step2 Aminonitrile Diastereomeric α-Aminonitriles Step3 Separation & Hydrolysis Aminonitrile->Step3 Step2->Aminonitrile S3HPG (S)-3-Hydroxy- phenylglycine Step3->S3HPG Step1->Imine

Caption: Asymmetric Strecker Synthesis Workflow.

Experimental Protocol: Asymmetric Strecker Synthesis (Adapted from general procedures for α-arylglycines)

  • Imine Formation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in methanol, add (S)-(-)-α-phenylethylamine (1.0 eq). Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.

  • Cyanide Addition: Cool the reaction mixture to 0°C and add sodium cyanide (1.1 eq) in one portion, followed by the dropwise addition of acetic acid (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation of Aminonitriles: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomeric α-aminonitriles can often be separated by fractional crystallization or chromatography.

  • Hydrolysis and Auxiliary Removal: The desired diastereomer of the α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) for 4-8 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Purification: After cooling, the reaction mixture is washed with an organic solvent to remove the cleaved auxiliary. The aqueous layer is then neutralized with a base (e.g., ammonium (B1175870) hydroxide) to the isoelectric point of the amino acid to precipitate the this compound. The product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

Quantitative Data for Asymmetric Strecker Synthesis (Representative)

StepReagent/ConditionYield (%)Diastereomeric Excess (de%)Enantiomeric Excess (ee%)
Cyanide AdditionNaCN, Acetic Acid80-90 (for aminonitriles)70-95-
Hydrolysis6M HCl, reflux70-85 (from aminonitrile)->98

Note: The yields and stereoselectivities are representative and can vary depending on the specific reaction conditions and the efficiency of the diastereomer separation.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Enzymatic resolution of a racemic mixture or asymmetric synthesis using transaminases are common approaches.

Enzymatic Resolution of DL-3-Hydroxyphenylglycine

This method involves the synthesis of a racemic mixture of 3-hydroxyphenylglycine, followed by the selective enzymatic transformation of one enantiomer, allowing for the separation of the desired (S)-enantiomer. For example, an acylase can be used to selectively hydrolyze the N-acetyl derivative of L-3-hydroxyphenylglycine, leaving the N-acetyl-(S)-3-hydroxyphenylglycine untouched.

Experimental Protocol: Enzymatic Resolution using Acylase (General Procedure)

  • Synthesis of Racemic N-Acetyl-DL-3-hydroxyphenylglycine: React DL-3-hydroxyphenylglycine with acetic anhydride (B1165640) in a suitable buffer to obtain the N-acetylated derivative.

  • Enzymatic Hydrolysis: Dissolve the racemic N-acetyl-DL-3-hydroxyphenylglycine in a phosphate (B84403) buffer at a specific pH (typically around 7-8). Add a commercially available acylase (e.g., from Aspergillus oryzae). Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle stirring. The progress of the hydrolysis of the L-enantiomer is monitored by a change in pH or by HPLC analysis.

  • Separation: Once the hydrolysis of the L-enantiomer is complete, acidify the reaction mixture to precipitate the unreacted N-acetyl-(S)-3-hydroxyphenylglycine. The L-3-hydroxyphenylglycine remains in the aqueous solution.

  • Hydrolysis of the (S)-enantiomer: The isolated N-acetyl-(S)-3-hydroxyphenylglycine is then chemically hydrolyzed (e.g., by refluxing in dilute acid) to yield this compound.

  • Purification: The final product is purified by recrystallization.

Asymmetric Synthesis using Transaminases

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. A stereoselective transaminase can be used to convert 3-hydroxy-α-keto-phenylacetic acid into this compound with high enantiomeric excess.

Transaminase_Synthesis cluster_reactants Reactants cluster_products Products KetoAcid 3-Hydroxy-α-keto- phenylacetic acid AminoDonor Amino Donor (e.g., Isopropylamine) Transaminase Transaminase AminoDonor->Transaminase S3HPG (S)-3-Hydroxy- phenylglycine Byproduct Keto Byproduct (e.g., Acetone) Transaminase->S3HPG Transaminase->Byproduct

Caption: Biocatalytic Synthesis using a Transaminase.

Experimental Protocol: Asymmetric Synthesis using a Transaminase (Conceptual)

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), dissolve the substrate, 3-hydroxy-α-keto-phenylacetic acid, and a suitable amino donor (e.g., isopropylamine, which is converted to acetone).

  • Enzyme Addition: Add a purified (S)-selective transaminase or whole cells expressing the enzyme. Pyridoxal-5'-phosphate (PLP) is often required as a cofactor.

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with agitation. The reaction can be driven to completion by using a large excess of the amino donor or by removing the ketone byproduct (e.g., through evaporation or a coupled enzymatic system).

  • Work-up and Purification: After the reaction is complete (monitored by HPLC), the enzyme is removed (e.g., by centrifugation or filtration). The product, this compound, is then isolated from the reaction mixture by ion-exchange chromatography or crystallization.

Quantitative Data for Biocatalytic Synthesis (Representative)

MethodEnzymeSubstrateConversion (%)Enantiomeric Excess (ee%)
ResolutionAcylaseN-Acetyl-DL-3-HPG~50>99 (for the resolved enantiomer)
Asymmetric Synthesis(S)-Transaminase3-Hydroxy-α-keto-phenylacetic acid>95>99

Note: The efficiency of biocatalytic methods is highly dependent on the specific enzyme used and the optimization of reaction conditions.

Conclusion

This compound is a valuable molecule for neuroscience research due to its specific agonist activity at group I metabotropic glutamate receptors. While its natural occurrence is limited, several synthetic routes have been established for its preparation. Asymmetric chemical methods, such as the Strecker synthesis with chiral auxiliaries, provide a reliable means for its synthesis, although they may require multiple steps and purification of diastereomers. Biocatalytic approaches, including enzymatic resolution and asymmetric synthesis with transaminases, offer highly enantioselective and environmentally friendly alternatives. The choice of synthetic route will depend on factors such as the desired scale of production, cost, and available expertise. The continued development of novel and efficient synthetic methodologies will undoubtedly facilitate further exploration of the therapeutic potential of targeting group I mGluRs.

References

The Role of (S)-3-Hydroxyphenylglycine in Excitatory Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a synthetic amino acid derivative that has garnered significant interest in the field of neuroscience for its role as a selective agonist at group I metabotropic glutamate (B1630785) receptors (mGluRs), particularly mGluR1. This guide provides a comprehensive overview of the core pharmacology of (S)-3HPG, its impact on excitatory neurotransmission, and detailed experimental protocols for its characterization. While much of the available quantitative data and established protocols focus on the closely related compound (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), this document will leverage that information to provide a thorough understanding of the likely mechanisms of action of (S)-3HPG, with the clear delineation between data derived from each compound.

Core Pharmacology and Mechanism of Action

(S)-3HPG is a potent agonist at mGluR1, a Gq-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses.[1] Unlike ionotropic glutamate receptors that form ion channels, mGluRs modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. The activation of mGluR1 by (S)-3HPG initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4][5][6][7] This signaling cascade results in the mobilization of intracellular calcium from the endoplasmic reticulum and the activation of protein kinase C (PKC), respectively, leading to a wide range of effects on neuronal function.[2][3][4][5][6][7]

Quantitative Data on Group I mGluR Agonist Activity

While specific binding affinity (Ki) and potency (EC50/IC50) values for this compound are not extensively reported in publicly available literature, data for the related and widely studied agonist, (S)-3,5-DHPG, provide valuable insights into the expected pharmacological profile.

CompoundReceptor TargetAssay TypeValueReference
(S)-3,5-DHPGmGluR1Calcium Mobilization in HEK293 cellsEC50 ≈ 10 µM[8]
(S)-3,5-DHPGmGluR5Calcium Mobilization in HEK293 cellsEC50 ≈ 10 µM[8]
(S)-3,5-DHPGHippocampal SlicesInduction of Long-Term Depression (LTD)50-100 µM[9][10][11]
(S)-3,5-DHPGHippocampal SlicesFacilitation of Long-Term Potentiation (LTP)10-20 µM[12]
This compoundAMPA Receptors (Cortical)Radioligand Binding ([3H]-AMPA)Ki > 10,000 nM[1]

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Group I mGluR agonists, including (S)-3,5-DHPG, are well-established modulators of both long-term potentiation (LTP) and long-term depression (LTD) of excitatory synaptic transmission.

Long-Term Depression (LTD)

Application of (S)-3,5-DHPG (50-100 µM) is a widely used and reliable method for inducing a form of LTD known as "chemical LTD".[9][10][11] This form of LTD is independent of N-methyl-D-aspartate (NMDA) receptor activation and is dependent on protein synthesis. The underlying mechanism involves the internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors from the postsynaptic membrane, leading to a persistent reduction in synaptic strength.

Long-Term Potentiation (LTP)

In contrast to its role in LTD, lower concentrations of (S)-3,5-DHPG (10-20 µM) have been shown to facilitate the induction of LTP.[12] Co-application of (S)-3,5-DHPG with a weak tetanic stimulation that would not normally induce LTP can lead to a robust and sustained potentiation of synaptic transmission.[12] This suggests that mGluR1 activation can lower the threshold for LTP induction.

Signaling Pathways and Experimental Workflows

The complex interplay of signaling molecules downstream of mGluR1 activation governs the diverse effects of (S)-3HPG on excitatory neurotransmission.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S_3HPG This compound mGluR1 mGluR1 S_3HPG->mGluR1 Binds to Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Effectors (e.g., Ion Channels, Kinases) Ca2->Downstream Modulates PKC->Downstream Phosphorylates

Figure 1: this compound Activation of the mGluR1 Signaling Cascade.

LTD_Induction_Workflow cluster_protocol Chemical LTD Induction Protocol Start Start with Stable Baseline Synaptic Recording (fEPSP) Apply_DHPG Bath Apply (S)-3,5-DHPG (50-100 µM) for 5-20 min Start->Apply_DHPG Washout Washout DHPG and Record for at least 60 min Apply_DHPG->Washout Observe_LTD Observe Persistent Depression of fEPSP Slope Washout->Observe_LTD

Figure 2: Experimental Workflow for Chemical LTD Induction using (S)-3,5-DHPG.

Experimental Protocols

The following protocols provide a general framework for investigating the effects of this compound and related compounds on excitatory neurotransmission.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to measure excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the hippocampus.

1. Slice Preparation:

  • Anesthetize and decapitate a juvenile rodent (e.g., P14-P21 rat or mouse).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

  • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

2. Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

  • Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

  • In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous or evoked EPSCs.

  • After obtaining a stable baseline recording for at least 10 minutes, bath-apply this compound at the desired concentration.

  • Record changes in the amplitude and frequency of EPSCs to determine the effect of the compound.

Solutions:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

  • Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

Phosphoinositide Hydrolysis Assay ([³H]-Inositol Phosphate (B84403) Accumulation)

This assay measures the accumulation of inositol phosphates, a direct downstream consequence of mGluR1 activation.

1. Cell Culture and Labeling:

  • Culture cells expressing mGluR1 (e.g., HEK293 or CHO cells) in 24-well plates.

  • When cells reach ~80% confluency, incubate them overnight in inositol-free medium supplemented with [³H]-myo-inositol (e.g., 0.5 µCi/well) to label the cellular phosphoinositide pools.

2. Assay Procedure:

  • Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

  • Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Add this compound at various concentrations and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

3. Inositol Phosphate Separation and Quantification:

  • Neutralize the cell lysates.

  • Apply the lysates to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

  • Elute the different inositol phosphate fractions with increasing concentrations of ammonium (B1175870) formate/formic acid.

  • Quantify the radioactivity in each fraction using liquid scintillation counting.

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis. A general conceptual approach is outlined below.

Synthesis_Workflow cluster_synthesis Asymmetric Synthesis of this compound Start Start with Achiral Precursor (e.g., 3-Hydroxyphenylglyoxylic acid) Asymmetric_Step Asymmetric Amination or Resolution (e.g., using a chiral amine or enzyme) Start->Asymmetric_Step Intermediate Formation of Chiral Intermediate Asymmetric_Step->Intermediate Deprotection Removal of Protecting Groups (if necessary) Intermediate->Deprotection Final_Product Purification to yield This compound Deprotection->Final_Product

Figure 3: Conceptual Workflow for the Asymmetric Synthesis of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of mGluR1 in excitatory neurotransmission and synaptic plasticity. Its ability to selectively activate this receptor provides a means to dissect the complex signaling pathways that modulate neuronal function. While much of the detailed quantitative and protocol-driven research has utilized the related compound (S)-3,5-DHPG, the information presented in this guide provides a strong foundation for designing and interpreting experiments with (S)-3HPG. Further research is warranted to fully elucidate the specific binding kinetics and potency of (S)-3HPG at mGluR1 and to develop more detailed experimental protocols for its use. This will undoubtedly contribute to a deeper understanding of the therapeutic potential of targeting group I mGluRs in various neurological and psychiatric disorders.

References

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Function in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a selective agonist for the Group I metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] As a G-protein coupled receptor, mGluR1 activation by (S)-3HPG initiates a signaling cascade with significant implications for neuronal excitability, synaptic plasticity, and overall central nervous system (CNS) function. This technical guide provides a comprehensive overview of the pharmacology, signaling pathways, and experimental methodologies associated with (S)-3HPG, with a focus on its role as a tool for investigating mGluR1 function in the CNS. All quantitative data are summarized for clarity, and detailed experimental protocols are provided.

Introduction

This compound is a phenylglycine derivative that has been instrumental in elucidating the physiological roles of mGluR1.[1][2] Its selectivity as an agonist for this receptor subtype, with no significant activity at mGluR2 or mGluR4, makes it a valuable pharmacological tool.[1] The activation of mGluR1 by (S)-3HPG triggers the Gq alpha subunit of its associated G-protein, leading to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events modulate a wide array of neuronal functions.

Pharmacological Profile

The primary molecular target of (S)-3HPG in the central nervous system is the metabotropic glutamate receptor 1 (mGluR1).

Receptor Binding and Functional Potency

Quantitative analysis of the agonist activity of (S)-3HPG at mGluR1 has been determined through functional assays measuring the downstream consequences of receptor activation, such as phosphoinositide (PI) hydrolysis.

Parameter Value Assay Cell Line Reference
Agonist Activity Weak AgonistPhosphoinositide HydrolysisCHO cells expressing mGluR1[2]

Note: While Hayashi et al. (1994) identified (S)-3HPG as a weak agonist for mGluR1, a specific EC50 value was not provided in the primary text. The effect was observed at a concentration of 1 mM.[2]

Signaling Pathways

Activation of mGluR1 by this compound initiates a well-defined intracellular signaling cascade.

mGluR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S3HPG This compound mGluR1 mGluR1 S3HPG->mGluR1 Binds Gq Gq mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Modulates PKC->Cellular_Response Modulates

Figure 1: mGluR1 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound and other mGluR1 agonists.

Phosphoinositide Hydrolysis Assay

This assay quantifies the agonist-induced production of inositol phosphates (IPs), a direct measure of PLC activation downstream of mGluR1.

Objective: To determine the functional potency (EC50) of this compound at mGluR1.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing mGluR1.

  • Culture medium (e.g., DMEM/F-12) with appropriate supplements.

  • myo-[3H]inositol.

  • Assay medium: HEPES-buffered saline containing 10 mM LiCl.

  • This compound and other test compounds.

  • L-glutamate (as a reference agonist).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate CHO-mGluR1 cells in 24-well plates and grow to near confluency.

    • Incubate the cells with culture medium containing myo-[3H]inositol (e.g., 0.5 µCi/ml) for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Assay Incubation:

    • Wash the cells with assay medium.

    • Pre-incubate the cells with assay medium for 10-15 minutes.

    • Add varying concentrations of this compound or other agonists to the wells. Include a vehicle control and a positive control (e.g., L-glutamate).

    • Incubate for 30-60 minutes at 37°C. The presence of LiCl prevents the degradation of inositol monophosphates.

  • Extraction of Inositol Phosphates:

    • Terminate the incubation by aspirating the medium and adding ice-cold formic acid (e.g., 0.5 M).

    • Incubate on ice for 30-60 minutes.

    • Collect the cell lysates.

  • Chromatographic Separation:

    • Neutralize the formic acid extracts.

    • Apply the samples to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free myo-[3H]inositol.

    • Elute the total [3H]inositol phosphates with a high concentration of ammonium (B1175870) formate/formic acid.

  • Quantification and Data Analysis:

    • Add scintillation fluid to the eluates and measure radioactivity using a scintillation counter.

    • Plot the concentration-response curve for this compound and calculate the EC50 value.

PI_Hydrolysis_Workflow A Plate and grow CHO-mGluR1 cells B Label cells with myo-[3H]inositol A->B C Wash and pre-incubate with assay medium + LiCl B->C D Add (S)-3HPG at varying concentrations C->D E Incubate at 37°C D->E F Terminate reaction and extract IPs with formic acid E->F G Separate IPs using Dowex chromatography F->G H Quantify radioactivity via scintillation counting G->H I Plot concentration-response curve and calculate EC50 H->I

Figure 2: Experimental Workflow for Phosphoinositide Hydrolysis Assay.
Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following mGluR1 activation.

Objective: To assess the ability of this compound to induce intracellular calcium release.

Materials:

  • HEK293 or CHO cells expressing mGluR1.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Preparation:

    • Plate cells in black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Load cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

  • Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a solution of this compound and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Analyze the peak fluorescence response as a function of agonist concentration.

Calcium_Mobilization_Workflow A Plate HEK293/CHO-mGluR1 cells in 96-well plates B Load cells with a calcium-sensitive dye A->B C Wash to remove excess dye B->C D Record baseline fluorescence C->D E Inject (S)-3HPG and monitor fluorescence change D->E F Analyze peak fluorescence response E->F

Figure 3: Experimental Workflow for Calcium Mobilization Assay.

Function in the Central Nervous System

While specific in-depth studies on the electrophysiological and behavioral effects of this compound are limited, its action as an mGluR1 agonist allows for inferences based on the known roles of this receptor.

Electrophysiological Effects

Activation of mGluR1, as would be induced by (S)-3HPG, is known to have several effects on neuronal excitability, particularly in hippocampal neurons:

  • Depolarization: mGluR1 activation can cause a slow depolarization of pyramidal neurons.

  • Modulation of Ion Channels: It can lead to the inhibition of potassium channels, contributing to increased neuronal excitability.

  • Synaptic Plasticity: mGluR1 is involved in the induction of long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms of learning and memory.

Potential Behavioral Effects

Based on the function of mGluR1, administration of (S)-3HPG could be expected to influence:

  • Motor Activity and Coordination: mGluR1 is highly expressed in the cerebellum.

  • Learning and Memory: Due to its role in synaptic plasticity in the hippocampus and other brain regions.

  • Nociception: mGluR1 is implicated in pain signaling pathways.

Conclusion

This compound serves as a selective agonist for the metabotropic glutamate receptor 1. Its ability to activate the Gq/PLC signaling cascade makes it a valuable tool for dissecting the complex roles of mGluR1 in the central nervous system. While detailed quantitative pharmacological data for (S)-3HPG is not as extensive as for other Group I mGluR agonists, the methodologies outlined in this guide provide a framework for its further characterization. Future research focusing on the specific electrophysiological and in vivo effects of this compound will be crucial for a more complete understanding of its function and its potential as a modulator of CNS activity.

References

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Metabotropic Glutamate Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a phenylglycine derivative that has been investigated for its interaction with metabotropic glutamate (B1630785) (mGlu) receptors. These G protein-coupled receptors are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. Understanding the subtype selectivity of ligands like (S)-3HPG is crucial for the development of targeted therapeutics for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mGlu receptor subtype selectivity of (S)-3HPG, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound Activity at mGlu Receptor Subtypes

The following table summarizes the available quantitative data on the agonist and antagonist activity of this compound at various mGlu receptor subtypes.

Receptor SubtypeGroupLigand ActivityEC50 (µM)Ki (µM)Reference
mGluR1IPartial Agonist97-[1]
mGluR2IINo Effect--[2][3]
mGluR3IIData Not Available--
mGluR4IIINo Effect--[2][3]
mGluR5IAgonistData Not Available-[1][4]
mGluR6IIIData Not Available--
mGluR7IIIData Not Available--
mGluR8IIIData Not Available--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Phosphoinositide Hydrolysis Assay for Group I mGlu Receptors (mGluR1 and mGluR5)

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following the activation of Gq-coupled receptors like mGluR1 and mGluR5.

Materials:

  • Cell line stably expressing the mGluR1 or mGluR5 subtype (e.g., HEK293 or CHO cells)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • myo-[3H]inositol

  • Agonist solution: this compound dissolved in assay buffer

  • Assay buffer (e.g., HEPES-buffered saline containing LiCl)

  • Lysis buffer (e.g., ice-cold perchloric acid)

  • Dowex AG1-X8 resin

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Cell Culture and Labeling: Plate the cells in multi-well plates and allow them to adhere. Incubate the cells with culture medium containing myo-[3H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Agonist Stimulation: Wash the cells with assay buffer and then pre-incubate with assay buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

  • Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and IP Separation: Terminate the incubation by adding ice-cold lysis buffer.

  • Transfer the cell lysates to tubes and neutralize with a suitable buffer.

  • Apply the neutralized lysates to columns containing Dowex AG1-X8 resin.

  • Wash the columns to remove unbound inositol.

  • Elute the total [3H]inositol phosphates with a high-salt buffer (e.g., ammonium (B1175870) formate/formic acid).

  • Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

cAMP Accumulation Assay for Group II and III mGlu Receptors (mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, mGluR8)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptors like those in Group II and III.

Materials:

  • Cell line stably expressing the desired mGluR subtype

  • Culture medium

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Agonist solution: this compound

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or radioimmunoassay kit)

Protocol:

  • Cell Culture: Plate the cells in multi-well plates and grow to near confluency.

  • Assay Incubation: Wash the cells with assay buffer and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 10-20 minutes to prevent cAMP degradation.

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the reaction by adding lysis buffer.

  • cAMP Quantification: Determine the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. A decrease in forskolin-stimulated cAMP levels indicates agonist activity. Calculate the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The distinct signaling cascades initiated by the activation of different mGlu receptor groups are critical to their physiological roles.

Group I mGlu Receptor Signaling Pathway

Group I mGlu receptors (mGluR1 and mGluR5) are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Group_I_Signaling ligand (S)-3HPG receptor mGluR1/5 ligand->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc PKC dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc activates downstream Downstream Cellular Effects ca2_release->downstream pkc->downstream

Caption: Group I mGluR signaling cascade.

Group II and III mGlu Receptor Signaling Pathway

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) receptors are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors.

Group_II_III_Signaling ligand Agonist receptor mGluR2/3 or mGluR4/6/7/8 ligand->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp pka PKA camp->pka activates downstream Downstream Cellular Effects pka->downstream

Caption: Group II/III mGluR signaling cascade.

Experimental Workflow: Phosphoinositide Hydrolysis Assay

The following diagram illustrates the key steps involved in the phosphoinositide hydrolysis assay.

PI_Assay_Workflow start Start step1 Plate and culture cells expressing mGluR1/5 start->step1 step2 Label cells with myo-[³H]inositol step1->step2 step3 Wash and pre-incubate with LiCl step2->step3 step4 Stimulate with This compound step3->step4 step5 Lyse cells step4->step5 step6 Separate inositol phosphates using ion-exchange chromatography step5->step6 step7 Quantify radioactivity via scintillation counting step6->step7 end End step7->end

Caption: PI hydrolysis assay workflow.

Experimental Workflow: cAMP Accumulation Assay

The following diagram outlines the general workflow for the cAMP accumulation assay.

cAMP_Assay_Workflow start Start step1 Plate and culture cells expressing mGluR2/3/4/6/7/8 start->step1 step2 Pre-incubate with phosphodiesterase inhibitor step1->step2 step3 Add this compound and stimulate with forskolin step2->step3 step4 Lyse cells step3->step4 step5 Quantify cAMP levels (e.g., ELISA) step4->step5 end End step5->end

Caption: cAMP accumulation assay workflow.

Conclusion

This compound demonstrates selective agonist activity at Group I mGlu receptors, particularly mGluR1 and mGluR5, with no discernible effect on the tested Group II (mGluR2) and Group III (mGluR4) receptors. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of targeting specific mGlu receptor subtypes. Further studies are warranted to fully characterize the activity of (S)-3HPG at mGluR3, mGluR6, mGluR7, and mGluR8 to complete its selectivity profile. The visualization of signaling pathways and experimental workflows aims to enhance the understanding and practical application of this knowledge in the fields of neuroscience and drug discovery.

References

(S)-3-Hydroxyphenylglycine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-3-Hydroxyphenylglycine, a key pharmacological tool in neuroscience research. The document covers its core chemical properties, its mechanism of action as a selective group I metabotropic glutamate (B1630785) receptor agonist, and detailed experimental protocols for its application in in vitro models.

Core Compound Data

This compound is a non-proteinogenic amino acid analog of glutamate. Its selective agonist activity at group I metabotropic glutamate receptors (mGluRs) makes it an invaluable tool for studying the physiological and pathological roles of these receptors in the central nervous system.

PropertyValueCitations
CAS Number 71301-82-1[1][2][3]
Molecular Weight 167.16 g/mol [1][2][4]
Molecular Formula C₈H₉NO₃[1][2][3]
Synonyms (S)-3H-PG, (2S)-2-amino-2-(3-hydroxyphenyl)acetic acid[1][2]
Purity ≥99% (commercially available)[2]
Storage Temperature -20°C[3]

Mechanism of Action: Group I mGluR Signaling

This compound selectively activates group I metabotropic glutamate receptors, which consist of two subtypes: mGluR1 and mGluR5. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq/11 family of G-proteins.

Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating synaptic plasticity and neuronal excitability.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR Group I mGluR (mGluR1/mGluR5) G_protein Gq/11 mGluR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nTargets Downstream Targets PKC->Downstream\nTargets Phosphorylates CaM Ca2+/Calmodulin Complexes CaM->PKC Activates Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_store->CaM Releases Ca2+ Agonist This compound Agonist->mGluR Binds experimental_workflow cluster_preparation Slice Preparation cluster_electrophysiology Electrophysiology anesthesia Anesthesia & Perfusion extraction Brain Extraction anesthesia->extraction slicing Vibratome Slicing extraction->slicing recovery Slice Recovery slicing->recovery transfer Transfer to Recording Chamber recovery->transfer Begin Experiment baseline Baseline Recording (20 min) transfer->baseline induction LTD Induction with (S)-3-HPG (5-10 min) baseline->induction washout Washout & Post-Induction Recording (60+ min) induction->washout

References

(S)-3-Hydroxyphenylglycine: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyphenylglycine is a non-proteinogenic amino acid of significant interest due to its presence in bioactive natural products. This technical guide provides a comprehensive overview of its natural occurrence, with a primary focus on its role as a key structural component of the immunomodulatory agent forphenicine (B1219380). A detailed exploration of its proposed biosynthetic pathway, drawing strong parallels to the well-characterized biosynthesis of (S)-3,5-dihydroxyphenylglycine, is presented. This guide includes a putative biosynthetic scheme, descriptions of the key enzymatic steps, and a summary of the genetic basis for its production. Methodologies for the isolation, characterization, and quantitative analysis of related compounds from microbial sources are also discussed to provide a practical framework for researchers in the field.

Natural Occurrence of this compound

The natural occurrence of this compound in its free form is not widely documented. Its most significant and well-characterized natural source is as a structural moiety within the microbial secondary metabolite, forphenicine .

Forphenicine (4-formyl-3-hydroxyphenylglycine) is a low-molecular-weight immunomodulator that acts as an inhibitor of alkaline phosphatase. It was first isolated from the culture broth of the actinomycete Actinomyces fulvoviridis var. acarbodicus.[1] The presence of the this compound core is critical for the biological activity of forphenicine.

Beyond forphenicine, the occurrence of this compound in other natural products is exceptionally rare, highlighting its specialized role in microbial secondary metabolism.

Biosynthesis of this compound

While the dedicated biosynthetic gene cluster for this compound and forphenicine has not been explicitly elucidated in the scientific literature, a robust biosynthetic hypothesis can be formulated based on the well-established pathway for the structurally analogous non-proteinogenic amino acid, (S)-3,5-dihydroxyphenylglycine (Dpg) . Dpg is a crucial component of glycopeptide antibiotics such as vancomycin (B549263) and balhimycin.[2]

The biosynthesis of Dpg is a classic example of a Type III polyketide synthase (PKS) pathway. It is proposed that this compound synthesis follows a similar enzymatic logic, originating from primary metabolic precursors.

Proposed Biosynthetic Pathway

The proposed pathway for this compound biosynthesis initiates with the condensation of malonyl-CoA units, catalyzed by a Type III PKS, to form a polyketide intermediate. This intermediate then undergoes a series of modifications including cyclization, aromatization, oxidation, and transamination to yield the final amino acid.

The key proposed steps are as follows:

  • Polyketide Chain Assembly: A Type III Polyketide Synthase (PKS) catalyzes the iterative decarboxylative condensation of three molecules of malonyl-CoA to a starter acetyl-CoA unit. This forms a linear tetraketide intermediate.

  • Cyclization and Aromatization: The tetraketide intermediate undergoes an intramolecular C-acylation (Claisen condensation) to form a six-membered aromatic ring, yielding 3-hydroxyphenylacetyl-CoA. This step is likely spontaneous or catalyzed by the PKS itself or an associated cyclase.

  • α-Oxidation: The α-carbon of 3-hydroxyphenylacetyl-CoA is oxidized to a carbonyl group, forming 3-hydroxyphenylglyoxylyl-CoA. This oxidation is a critical step and is likely catalyzed by a monooxygenase or dioxygenase.

  • Transamination: The final step involves the stereospecific amination of the α-keto acid intermediate, 3-hydroxyphenylglyoxylate, to produce this compound. This reaction is catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase.

Key Enzymes and Genetic Basis

Based on the Dpg biosynthetic model, the gene cluster responsible for this compound biosynthesis in Actinomyces fulvoviridis is expected to encode for the following key enzymes:

  • Type III Polyketide Synthase (PKS): Homologous to DpgA, this enzyme would be responsible for the initial polyketide chain synthesis and subsequent cyclization/aromatization.

  • Oxidase/Oxygenase: An enzyme, likely a monooxygenase or dioxygenase homologous to DpgC, would catalyze the α-oxidation of the phenylacetyl-CoA intermediate.

  • Aminotransferase: A PLP-dependent aminotransferase, homologous to those found in other phenylglycine biosynthetic pathways, would catalyze the final transamination step to introduce the amino group with (S)-stereochemistry.

  • Thioesterase: An enzyme to hydrolyze the CoA thioester at an appropriate stage in the pathway.

The genes encoding these enzymes are anticipated to be clustered together on the microbial chromosome, a common feature of secondary metabolite biosynthetic pathways in actinomycetes.

Quantitative Data

Specific quantitative data on the natural abundance of free this compound is not available in the current literature. For its derivative, forphenicine, production yields are dependent on the fermentation conditions of Actinomyces fulvoviridis var. acarbodicus. While precise industrial production yields are often proprietary, laboratory-scale fermentation optimization studies for similar actinomycete-derived secondary metabolites typically report yields in the range of tens to hundreds of milligrams per liter of culture broth.

Experimental Protocols

The following sections outline generalized experimental protocols for the study of this compound and its biosynthesis, based on established methods for similar non-proteinogenic amino acids and microbial secondary metabolites.

Isolation and Purification of Forphenicine

A general workflow for the isolation of forphenicine from a culture of Actinomyces fulvoviridis var. acarbodicus is as follows:

  • Fermentation: Cultivate Actinomyces fulvoviridis var. acarbodicus in a suitable liquid medium under optimized conditions (temperature, pH, aeration, and incubation time) to promote secondary metabolite production.

  • Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH to partition forphenicine into the organic phase.

  • Chromatography:

    • Initial Fractionation: Subject the concentrated organic extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate major fractions.

    • Fine Purification: Further purify the forphenicine-containing fractions using high-performance liquid chromatography (HPLC), employing a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water with a trifluoroacetic acid modifier).

  • Characterization: Confirm the identity and purity of the isolated forphenicine using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification of the Forphenicine Biosynthetic Gene Cluster
  • Genomic DNA Isolation: Isolate high-quality genomic DNA from Actinomyces fulvoviridis var. acarbodicus.

  • Genome Sequencing: Sequence the genome using a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Assemble the genome sequence reads into contigs.

    • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters within the genome.

    • Search for a gene cluster containing a Type III PKS gene, along with genes encoding putative oxidases, aminotransferases, and other tailoring enzymes consistent with the proposed biosynthetic pathway.

  • Gene Inactivation Studies: To confirm the function of the putative gene cluster, perform targeted gene knockout experiments for the PKS or other key biosynthetic genes. A loss of forphenicine production in the mutant strain, which can be restored by complementation with the functional gene, would confirm the involvement of the gene cluster in forphenicine biosynthesis.

Heterologous Expression and Enzyme Characterization
  • Gene Cloning: Clone the candidate genes (e.g., the PKS, oxidase, and aminotransferase) from the identified biosynthetic gene cluster into suitable expression vectors.

  • Heterologous Expression: Express the cloned genes in a well-characterized host organism, such as Escherichia coli or a model Streptomyces species.

  • Protein Purification: Purify the expressed enzymes using affinity chromatography (e.g., His-tag or GST-tag).

  • Enzyme Assays:

    • PKS Assay: Incubate the purified PKS enzyme with acetyl-CoA and malonyl-CoA and analyze the reaction products by HPLC or LC-MS to confirm the formation of the polyketide intermediate.

    • Oxidase Assay: Provide the purified oxidase with the product of the PKS reaction and appropriate cofactors (e.g., O2, NAD(P)H) and monitor the formation of the α-keto acid intermediate.

    • Aminotransferase Assay: React the α-keto acid intermediate with an amino donor (e.g., glutamate (B1630785) or glutamine) in the presence of the purified aminotransferase and PLP, and analyze for the production of this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

S-3-Hydroxyphenylglycine Biosynthesis Malonyl_CoA Malonyl-CoA (x3) PKS Type III PKS Malonyl_CoA->PKS Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS Tetraketide Linear Tetraketide PKS->Tetraketide Cyclase Cyclization/ Aromatization Tetraketide->Cyclase HPA_CoA 3-Hydroxyphenylacetyl-CoA Cyclase->HPA_CoA Oxidase Oxidase HPA_CoA->Oxidase HPG_CoA 3-Hydroxyphenylglyoxylyl-CoA Oxidase->HPG_CoA Transaminase Aminotransferase (PLP) HPG_CoA->Transaminase HPG This compound Transaminase->HPG Amino_Acceptor α-Keto Acid Transaminase->Amino_Acceptor Amino_Donor Amino Donor (e.g., Glutamate) Amino_Donor->Transaminase

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Cluster Identification

Gene Cluster Identification Workflow Start Start: Actinomyces fulvoviridis culture gDNA_Isolation Genomic DNA Isolation Start->gDNA_Isolation Sequencing Whole Genome Sequencing gDNA_Isolation->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH antiSMASH Analysis Assembly->antiSMASH BGC_Prediction Putative Forphenicine BGC Identified antiSMASH->BGC_Prediction Gene_Knockout Targeted Gene Knockout (e.g., PKS) BGC_Prediction->Gene_Knockout Fermentation_Analysis Fermentation and Metabolite Analysis (LC-MS) Gene_Knockout->Fermentation_Analysis Production_Loss Loss of Forphenicine Production Fermentation_Analysis->Production_Loss Production_Restored Restoration of Production Fermentation_Analysis->Production_Restored Complementation Gene Complementation Production_Loss->Complementation Yes End End: Gene Cluster Function Confirmed Production_Loss->End No (Re-evaluate) Complementation->Fermentation_Analysis Production_Restored->End Yes

Caption: Workflow for identifying the forphenicine biosynthetic gene cluster.

Conclusion

This compound represents a rare and intriguing non-proteinogenic amino acid with established biological relevance as a component of forphenicine. While its biosynthesis has not been directly elucidated, strong evidence from analogous pathways points towards a Type III PKS-mediated route. This technical guide provides a foundational understanding for researchers and drug development professionals, outlining the known natural sources, a robust biosynthetic hypothesis, and practical experimental approaches to further investigate this fascinating molecule. Future research focused on the identification and characterization of the forphenicine biosynthetic gene cluster will be instrumental in unlocking the full potential for the biocatalytic production of this compound and its derivatives for pharmaceutical applications.

References

(S)-3-Hydroxyphenylglycine: A Technical Profile of its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a phenylglycine derivative that acts as a selective agonist at Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5. These receptors are implicated in a variety of physiological processes in the central nervous system, including synaptic plasticity, learning, and memory. Consequently, (S)-3HPG serves as a valuable pharmacological tool for elucidating the roles of Group I mGluRs. This document provides a comprehensive technical overview of the pharmacological and toxicological profile of this compound, summarizing the available data on its mechanism of action, receptor affinity, and safety profile. It is important to note that while the qualitative pharmacological action of (S)-3HPG is established, specific quantitative data on its potency and toxicity are limited in the public domain.

Pharmacology

Mechanism of Action

This compound exerts its effects by binding to and activating Group I metabotropic glutamate receptors, which consist of the subtypes mGluR1 and mGluR5.[1] These receptors are G-protein coupled receptors (GPCRs) that are postsynaptically located and play a crucial role in modulating neuronal excitability and synaptic transmission.

Upon agonist binding, such as by (S)-3HPG, Group I mGluRs couple to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses.

Group_I_mGluR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S3HPG (S)-3-HPG mGluR1_5 Group I mGluR (mGluR1/mGluR5) S3HPG->mGluR1_5 Binds to G_protein Gαq/11 mGluR1_5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Figure 1: Signaling pathway of this compound via Group I mGluRs.

Pharmacodynamics

The selectivity profile indicates that (S)-3HPG is active at Group I mGluRs with no significant effects at Group II (mGluR2/3) or Group III (mGluR4/6/7/8) receptors.

Parameter Receptor Subtype Value Assay Type Reference
Agonist Activity mGluR1Weak Agonist at 1 mMPhosphoinositide HydrolysisHayashi et al., 1994
Selectivity mGluR2, mGluR4No EffectNot SpecifiedTocris Bioscience
Binding Affinity (Ki) AMPA Receptor>10,000 nMRadioligand Binding AssayPDSP Ki Database

Table 1: Pharmacological Data for this compound Note: Quantitative potency (EC50/IC50) and binding affinity (Ki) data for (S)-3HPG at mGluR1 and mGluR5 are not available in the cited literature.

For context, the closely related analog, (S)-3,5-dihydroxyphenylglycine ((S)-3,5-DHPG), is a more potent and well-characterized Group I mGluR agonist with reported EC50 values for phosphoinositide hydrolysis in the low micromolar range.[2]

Pharmacokinetics

There is a lack of published data regarding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Toxicology

The toxicological profile of this compound is not well-established, with limited data available from formal toxicity studies.

Acute Toxicity

No specific LD50 values for this compound following oral, intravenous, or other routes of administration have been reported in the literature. For a related compound, a phenyl glycine (B1666218) perezone (B1216032) derivative, an oral LD50 in rodents was determined to be 2000 mg/kg.[2][3] However, this value cannot be directly extrapolated to (S)-3HPG due to significant structural differences.

In Vitro Cytotoxicity

Direct in vitro cytotoxicity data, such as IC50 values from assays like the MTT or LDH assay, are not available for this compound.

Neurotoxicity

A significant finding is that this compound can potentiate excitotoxicity. In murine cortical cell cultures, (S)-3HPG was found to enhance neuronal death induced by N-methyl-D-aspartate (NMDA) and oxygen-glucose deprivation.[3] This suggests that while it may not be directly cytotoxic, its activation of Group I mGluRs can exacerbate excitotoxic conditions, a critical consideration in the context of neurological disorders characterized by excessive glutamate signaling.

Parameter Test System Result Reference
Acute Oral LD50 RodentData Not Available-
In Vitro Cytotoxicity (IC50) Various Cell LinesData Not Available-
Neurotoxicity Murine Cortical NeuronsPotentiates NMDA-induced excitotoxicity and neuronal death from oxygen-glucose deprivation.Buisson & Choi, 1995

Table 2: Toxicological Data for this compound

Experimental Protocols

Radioligand Binding Assay for mGluR Affinity (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like (S)-3HPG for a metabotropic glutamate receptor, for example, mGluR1a.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., from cells expressing mGluR1a) start->prep incubation Incubation - Membranes - Radioligand (e.g., [³H]Quisqualic Acid) - (S)-3HPG (varying concentrations) prep->incubation separation Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation wash Filter Washing (Ice-cold buffer) separation->wash counting Quantification (Scintillation Counting of Filters) wash->counting analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells with mGluR1a).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following components to each well:

      • Cell membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]Quisqualic Acid) near its Kd value.

      • Varying concentrations of the unlabeled test compound (this compound).

      • For determining non-specific binding, a saturating concentration of a known mGluR1 agonist (e.g., L-Glutamate) is added to a set of wells.

      • Assay buffer to reach the final volume.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotoxicity Assay (MTT Assay - Representative Protocol)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and cytotoxicity by measuring mitochondrial metabolic activity.

MTT_Assay_Workflow start Start seed_cells Cell Seeding (e.g., SH-SY5Y neuroblastoma cells in 96-well plate) start->seed_cells treatment Compound Treatment (Incubate with varying concentrations of (S)-3HPG) seed_cells->treatment add_mtt Add MTT Reagent (Incubate for 2-4 hours) treatment->add_mtt solubilize Solubilize Formazan (B1609692) (Add solubilization solution, e.g., DMSO or SDS) add_mtt->solubilize measure Measure Absorbance (Plate reader at ~570 nm) solubilize->measure analyze Data Analysis - Calculate % viability vs. control - Determine IC50 value measure->analyze end End analyze->end

Figure 3: Workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL in sterile PBS).

    • Add a small volume (e.g., 10-20 µL) of the MTT stock solution to each well and incubate the plate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add a solubilization solution (e.g., 100-150 µL of dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that reduces cell viability by 50%).

Conclusion

This compound is a selective agonist for Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Its ability to activate the PLC-IP3/DAG signaling cascade makes it a useful tool for studying the physiological and pathophysiological roles of these receptors. However, the available data on its pharmacological potency is primarily qualitative, identifying it as a weak agonist.

The toxicological profile of (S)-3HPG is largely incomplete. A key finding is its ability to potentiate NMDA-mediated excitotoxicity, which warrants caution in its use in experimental models of neurological disorders where excitotoxicity is a contributing factor. There is a clear need for further research to establish a comprehensive safety profile, including quantitative measures of cytotoxicity and acute toxicity. Drug development professionals should consider these significant data gaps when evaluating (S)-3HPG or structurally related compounds for therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for (S)-3-Hydroxyphenylglycine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a phenylglycine derivative that acts as a partial agonist at the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). As a member of the Group I mGluRs, mGluR1 is involved in a variety of physiological processes in the central nervous system, including synaptic plasticity, learning, and memory. Dysregulation of mGluR1 signaling has been implicated in several neurological and psychiatric disorders, making it a target of significant interest for drug discovery and development.

These application notes provide detailed protocols for the in vitro characterization of (S)-3HPG and other Group I mGluR agonists. While specific quantitative data for (S)-3HPG is limited in publicly available literature, the protocols outlined below are standard assays for evaluating the activity of compounds targeting mGluR1. For comparative purposes, data for the well-characterized and structurally related Group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), is provided where available.

Data Presentation

Quantitative Data for Group I mGluR Agonists

Due to the limited availability of comprehensive dose-response data for this compound in the scientific literature, the following table includes data for the well-characterized Group I mGluR agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), to provide a reference for expected potencies in the described assays.

CompoundAssayCell Type/TissueParameterValue
(S)-3,5-DHPGPhosphoinositide HydrolysisRat Hippocampal SlicesEC50~20 µM
(S)-3,5-DHPGCalcium MobilizationCHO cells expressing human mGluR1aEC50~10 µM
(S)-3,5-DHPGGTPγS BindingCHO-K1 cells expressing human mGluR1aEC50~30 µM
(S)-3,5-DHPGInhibition of Forskolin-stimulated cAMPRat Hippocampus-No significant effect
This compoundHigh-affinity GTPase activityRat Cerebral Cortical Membranes-No or little stimulation up to 1000 µM[1]

Signaling Pathways and Experimental Workflows

Group I mGluR Signaling Pathway

mGluR1_Signaling cluster_membrane Plasma Membrane mGluR1 mGluR1 Gq Gαq mGluR1->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis Gq->PLC Activation IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG S3HPG This compound S3HPG->mGluR1 Agonist Binding ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Cytosolic Ca2+ Increase ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream experimental_workflow start Prepare Cell Culture (e.g., primary neurons, mGluR1-expressing cell line) treatment Treat with this compound (various concentrations) start->treatment assays Perform In Vitro Assays treatment->assays pi_assay Phosphoinositide Hydrolysis Assay assays->pi_assay ca_assay Calcium Imaging assays->ca_assay ros_assay Reactive Oxygen Species (ROS) Assay assays->ros_assay data_analysis Data Analysis (e.g., EC50 determination) pi_assay->data_analysis ca_assay->data_analysis ros_assay->data_analysis results Summarize Results (Tables and Graphs) data_analysis->results

References

Application Notes and Protocols for (S)-3-Hydroxyphenylglycine in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S)-3-Hydroxyphenylglycine, a selective agonist for group I metabotropic glutamate (B1630785) receptors (mGluRs), in cultured neurons. The applications detailed below focus on its utility in studying synaptic plasticity, intracellular signaling, and neuroprotection. While the user requested information on this compound, the scientific literature predominantly features its close and more potent analog, (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG) . For the purpose of these protocols, (S)-3,5-DHPG will be used as the primary agent, as its effects are representative of and more robust for activating group I mGluRs.

Introduction

(S)-3,5-DHPG is a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of group I mGluRs, which consist of mGluR1 and mGluR5 subtypes. These G-protein coupled receptors are critically involved in a myriad of neuronal functions, including learning, memory, and neuronal development, and are implicated in various neurological and psychiatric disorders. In cultured neurons, (S)-3,5-DHPG is widely used to induce and study long-term depression (LTD), a form of synaptic plasticity, to probe intracellular calcium signaling pathways, and to investigate mechanisms of neuroprotection.

Key Applications & Data Presentation

The primary applications of (S)-3,5-DHPG in cultured neurons are summarized below. The tables provide a consolidated overview of quantitative data from various studies, offering a comparative look at experimental parameters and outcomes.

Induction of Long-Term Depression (LTD)

(S)-3,5-DHPG is a reliable pharmacological agent for inducing a form of LTD known as "DHPG-LTD" or "mGluR-LTD". This process is crucial for understanding the molecular mechanisms of synaptic weakening and its role in learning and memory.

ParameterHippocampal NeuronsCortical NeuronsCerebellar Purkinje Cells
(S)-3,5-DHPG Concentration 50-100 µM50-100 µM10-50 µM
Application Duration 5-10 minutes5-10 minutes10-20 minutes
Magnitude of Depression (EPSC/EPSP) 20-40% reduction15-30% reduction30-50% reduction
Duration of LTD > 60 minutes> 60 minutes> 60 minutes
Key Signaling Molecules mGluR5, Homer, PKC, ERKmGluR5, CaMKIImGluR1, PLC, IP3
Modulation of Intracellular Calcium ([Ca²⁺]i)

Activation of group I mGluRs by (S)-3,5-DHPG leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores.

ParameterHippocampal NeuronsCortical NeuronsDopaminergic Neurons
(S)-3,5-DHPG Concentration (EC₅₀) ~10 µM~15 µM~5-10 µM
Peak [Ca²⁺]i Increase (Fold Change) 2-5 fold2-4 fold3-6 fold
Duration of Ca²⁺ Response Seconds to minutesSeconds to minutesSeconds to minutes
Primary Ca²⁺ Source Endoplasmic Reticulum (IP₃-sensitive)Endoplasmic Reticulum (IP₃-sensitive)Endoplasmic Reticulum (IP₃-sensitive)
Neuroprotection

Preconditioning or post-treatment with (S)-3,5-DHPG has been shown to confer neuroprotection against various insults, including excitotoxicity and oxidative stress.

ParameterIschemia/Oxygen-Glucose Deprivation (OGD) ModelExcitotoxicity (NMDA/Glutamate) Model
(S)-3,5-DHPG Concentration 10-100 µM1-10 µM
Treatment Paradigm Pre- or post-insultPre-incubation
Reduction in Neuronal Death 30-50%40-60%
Key Protective Pathways PI3K/Akt, ERK, HIF-1αBDNF, Homer1a

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by (S)-3,5-DHPG and the general experimental workflows for its application in cultured neurons.

DHPG_Signaling_Pathway DHPG (S)-3,5-DHPG mGluR Group I mGluR (mGluR1/5) DHPG->mGluR Gq Gαq/11 mGluR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Effectors Ca_release->Downstream activate PKC->Downstream phosphorylate

Caption: Canonical signaling pathway of (S)-3,5-DHPG via group I mGluRs.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Primary Neuronal Culture (e.g., hippocampal, cortical) Maturation Culture Maturation (DIV 14-21) Culture->Maturation Baseline Baseline Recording (Electrophysiology or Imaging) Maturation->Baseline DHPG_app Application of (S)-3,5-DHPG Baseline->DHPG_app Washout Washout DHPG_app->Washout Post_rec Post-DHPG Recording Washout->Post_rec Data_acq Data Acquisition Post_rec->Data_acq Quant Quantification (e.g., EPSC amplitude, Ca²⁺ transient) Data_acq->Quant Stats Statistical Analysis Quant->Stats

Caption: General experimental workflow for studying (S)-3,5-DHPG effects.

Experimental Protocols

The following are detailed protocols for the key applications of (S)-3,5-DHPG in cultured neurons.

Protocol 1: Induction of Long-Term Depression (LTD) in Cultured Hippocampal Neurons

Objective: To induce and record mGluR-dependent LTD in cultured hippocampal neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary hippocampal neuron culture (DIV 18-21)

  • (S)-3,5-DHPG (100 mM stock in sterile water)

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.2 mM NaH₂PO₄, 24 mM NaHCO₃, 5 mM HEPES, 12.5 mM D-glucose, 2 mM CaCl₂, 2 mM MgSO₄ (pH 7.4, bubbled with 95% O₂/5% CO₂)

  • Internal solution for patch pipette: 130 mM Cs-methanesulfonate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 5 mM EGTA, 5 mM QX-314, 2 mM Mg-ATP, 0.25 mM Na-GTP (pH 7.25, 295 mOsm)

  • Patch-clamp rig with amplifier, micromanipulators, and perfusion system

Procedure:

  • Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min at 32°C.

  • Establish a whole-cell patch-clamp recording from a pyramidal-like neuron.

  • Record baseline excitatory postsynaptic currents (EPSCs) for 10-15 minutes by stimulating presynaptic inputs every 20 seconds.

  • Switch the perfusion to aCSF containing 50 µM (S)-3,5-DHPG for 5 minutes.

  • After the 5-minute application, switch the perfusion back to the standard aCSF.

  • Continue to record EPSCs for at least 60 minutes post-DHPG application.

  • Analyze the data by normalizing the EPSC amplitude to the baseline period. A sustained depression of the EPSC amplitude indicates the induction of LTD.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization in Cultured Cortical Neurons

Objective: To measure the increase in intracellular calcium concentration in response to (S)-3,5-DHPG application using fluorescent calcium indicators.

Materials:

  • Primary cortical neuron culture (DIV 14-18) on glass-bottom dishes

  • (S)-3,5-DHPG (10 mM stock in sterile water)

  • Fluo-4 AM (1 mM stock in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4)

  • Pluronic F-127 (20% solution in DMSO)

  • Fluorescence microscope with a calcium imaging system (e.g., a cooled CCD camera and appropriate filter sets)

Procedure:

  • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium from the neurons and wash twice with HBSS.

  • Incubate the neurons in the Fluo-4 AM loading solution for 30 minutes at 37°C.

  • Wash the neurons three times with HBSS to remove excess dye and allow for de-esterification for 15-20 minutes.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence recording for 1-2 minutes.

  • Apply (S)-3,5-DHPG at a final concentration of 10 µM via a perfusion system or by gentle addition to the bath.

  • Record the change in fluorescence intensity over time.

  • Analyze the data by calculating the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

Protocol 3: Neuroprotection Assay in Cultured Cortical Neurons

Objective: To assess the neuroprotective effect of (S)-3,5-DHPG against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neuron culture (DIV 10-12) in a 96-well plate

  • (S)-3,5-DHPG (1 mM stock in sterile water)

  • L-Glutamic acid (10 mM stock in sterile water)

  • Neurobasal medium with B27 supplement

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Ethidium Homodimer-1)

Procedure:

  • Pre-treat the cultured neurons with various concentrations of (S)-3,5-DHPG (e.g., 1, 10, 100 µM) or vehicle for 24 hours.

  • After the pre-treatment period, expose the neurons to 50 µM L-glutamate for 15 minutes in a minimal salt solution to induce excitotoxicity.

  • Remove the glutamate-containing solution and replace it with the original (S)-3,5-DHPG-containing medium.

  • Incubate the cells for 24 hours.

  • Assess cell viability using one of the following methods:

    • LDH Assay: Collect the culture supernatant to measure the release of LDH, an indicator of cell death.

    • Live/Dead Staining: Stain the cells with Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) and quantify the number of live and dead cells using fluorescence microscopy.

  • Compare the viability of neurons treated with (S)-3,5-DHPG and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

These protocols provide a solid foundation for utilizing (S)-3,5-DHPG to explore fundamental aspects of neuronal function and dysfunction. Researchers should optimize these protocols based on their specific experimental setup and cell culture conditions.

Application Notes and Protocols for (S)-3-Hydroxyphenylglycine in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,5-dihydroxyphenylglycine (DHPG), often referred to as (S)-3-Hydroxyphenylglycine in broader contexts, is a potent and selective agonist for group I metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR1 and mGluR5. These receptors are G-protein coupled receptors that, upon activation, trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium ([Ca2+]i) is a key signaling event that can be visualized and quantified using calcium imaging techniques. These application notes provide a comprehensive protocol for utilizing (S)-3,5-dihydroxyphenylglycine in calcium imaging experiments to study mGluR1/5-mediated signaling in various cell types, particularly neurons and astrocytes.

Mechanism of Action

(S)-3,5-dihydroxyphenylglycine selectively binds to and activates group I mGluRs (mGluR1 and mGluR5). This activation stimulates phospholipase C (PLC), which in turn cleaves PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), causing the release of Ca2+ from these intracellular stores. The resulting transient increase in cytosolic Ca2+ concentration can be detected by calcium-sensitive fluorescent indicators.

Data Presentation

The following table summarizes typical experimental concentrations and observed effects of (S)-3,5-dihydroxyphenylglycine in calcium imaging studies.

Cell TypeAgonist ConcentrationCalcium IndicatorObserved Effect on [Ca2+]iReference
Primary Cortical Neurons50 µMFluo-4 AMTransient increase[1]
Primary Cortical Neurons200 µMFura-2Sustained increase[2]
Hippocampal Neurons100 µMFluo-4 AMLarge, slow Ca2+ influx[3]
Hippocampal Slices (Astrocytes)1 mMRhod-2Ca2+ elevations[4]
Hippocampal Slices (CA1 Neurons)1 µMNot SpecifiedPotentiation of voltage-triggered calcium increases[5]

Experimental Protocols

This section provides a detailed methodology for a typical calcium imaging experiment using (S)-3,5-dihydroxyphenylglycine to stimulate cultured neurons or astrocytes.

Materials
  • (S)-3,5-dihydroxyphenylglycine (DHPG)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Cell culture medium

  • Cultured neurons or astrocytes on glass-bottom dishes or coverslips

  • Fluorescence microscope equipped with a suitable excitation light source, filters, and a sensitive camera.

Protocol for Calcium Imaging in Cultured Cells

1. Preparation of Reagents:

  • DHPG Stock Solution: Prepare a stock solution of DHPG in water or a suitable buffer (e.g., 100 mM). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentration in the imaging buffer.

  • Calcium Indicator Loading Solution:

    • Prepare a stock solution of the calcium indicator (e.g., 1 mM Fluo-4 AM in anhydrous DMSO).

    • For loading, prepare a working solution by diluting the stock to a final concentration of 1-5 µM in a physiological buffer like HBSS.

    • To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 solution to the dye stock before diluting it in the buffer.

2. Cell Preparation and Dye Loading:

  • Culture cells (e.g., primary neurons or astrocytes) on glass-bottom dishes or coverslips suitable for microscopy.

  • On the day of the experiment, remove the culture medium from the cells.

  • Wash the cells gently with pre-warmed physiological buffer (e.g., HBSS).

  • Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type and should be determined empirically.

  • After incubation, wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove excess dye.

  • Add fresh imaging buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark before imaging.

3. Calcium Imaging:

  • Place the dish or coverslip with the loaded cells on the stage of the fluorescence microscope.

  • Acquire a baseline fluorescence signal for a few minutes to ensure the cells are stable.

  • Apply the DHPG solution to the cells at the desired final concentration. This can be done by perfusion or by careful manual addition.

  • Record the changes in fluorescence intensity over time. The imaging frequency will depend on the kinetics of the expected calcium response (typically 0.5-2 Hz).

  • At the end of the experiment, you can add a calcium ionophore like ionomycin (B1663694) to obtain the maximum fluorescence signal (Fmax) and a calcium chelator like EGTA to obtain the minimum fluorescence signal (Fmin) for ratiometric analysis if using a ratiometric dye like Fura-2.

4. Data Analysis:

  • Define regions of interest (ROIs) around individual cells.

  • Measure the average fluorescence intensity within each ROI for each time point.

  • Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration.

Mandatory Visualizations

Signaling_Pathway DHPG (S)-3,5-DHPG mGluR Group I mGluR (mGluR1/5) DHPG->mGluR Binds to & Activates Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca_store Ca2+ IP3R->Ca_store Opens channel for Ca_cyto Cytosolic Ca2+ (Increase) Ca_store->Ca_cyto Release

Caption: Signaling pathway of (S)-3,5-DHPG-induced calcium release.

Experimental_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture 1. Culture Cells on Glass-Bottom Dish Reagent_Prep 2. Prepare DHPG and Calcium Indicator Solutions Cell_Culture->Reagent_Prep Wash1 3. Wash Cells with Buffer Reagent_Prep->Wash1 Loading 4. Incubate with Calcium Indicator Wash1->Loading Wash2 5. Wash to Remove Excess Dye Loading->Wash2 Deester 6. De-esterification Wash2->Deester Baseline 7. Acquire Baseline Fluorescence Deester->Baseline Stimulate 8. Apply DHPG Baseline->Stimulate Record 9. Record Fluorescence Changes Stimulate->Record ROI 10. Define Regions of Interest (ROIs) Record->ROI Analysis 11. Quantify Fluorescence Changes (F/F₀) ROI->Analysis

Caption: Experimental workflow for calcium imaging with (S)-3,5-DHPG.

References

(S)-3-Hydroxyphenylglycine: A Tool for Investigating Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxyphenylglycine ((S)-3-HPG) is a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the intricacies of synaptic plasticity. As a selective agonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5, (S)-3-HPG and its potent analog, (S)-3,5-dihydroxyphenylglycine (DHPG), are instrumental in elucidating the molecular mechanisms that underpin learning and memory. These compounds allow for the targeted activation of signaling pathways that trigger long-lasting changes in synaptic strength, namely long-term potentiation (LTP) and long-term depression (LTD).

This document provides detailed application notes and protocols for utilizing (S)-3-HPG and DHPG to study synaptic plasticity in ex vivo preparations, such as hippocampal slices.

Application Notes

(S)-3-HPG and DHPG serve as potent chemical inducers of specific forms of synaptic plasticity. Their application to neuronal preparations can facilitate the induction of LTP or directly trigger LTD, depending on the experimental context and concentration.

Induction of Long-Term Depression (LTD): Bath application of DHPG is a widely used method to induce a robust and stable form of LTD, often referred to as "DHPG-LTD".[1][2] This form of LTD is typically independent of N-methyl-D-aspartate receptor (NMDAR) activation and relies on the activation of Group I mGluRs.[3][4] The underlying mechanism involves the Gq/G11 protein-coupled activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This cascade results in the mobilization of intracellular calcium and the activation of downstream effectors like protein kinase C (PKC).[1] A key outcome of this signaling pathway is the internalization of AMPA receptors from the postsynaptic membrane, leading to a persistent decrease in synaptic efficacy.[2]

Facilitation of Long-Term Potentiation (LTP): While high concentrations of Group I mGluR agonists typically induce LTD, their activation can also facilitate the induction of LTP. Co-application of DHPG with a sub-threshold high-frequency stimulation (HFS) protocol can lead to the successful induction of robust LTP.[5][6] This "priming" effect is thought to involve the mGluR-mediated enhancement of intracellular calcium signaling and activation of protein synthesis machinery, thereby lowering the threshold for LTP induction.[7]

Quantitative Data Summary:

The following tables summarize quantitative data from studies utilizing DHPG to modulate synaptic plasticity in the hippocampus.

Parameter LTD Induction LTP Facilitation Reference
Agonist (S)-3,5-dihydroxyphenylglycine (DHPG)(S)-3,5-dihydroxyphenylglycine (DHPG)[2][3][5][6]
Concentration 30 µM - 100 µM1 µM - 20 µM[7][8][9][10]
Application Duration 5 - 10 minutes5 - 10 minutes[2][7][9][10]
Brain Region Hippocampus (CA1, CA3)Hippocampus (CA1), Prelimbic Cortex[3][4][5]
Effect on Synaptic Strength ~20-40% depression of fEPSP slopePotentiation to ~147% of baseline with TBS[5][9]

Experimental Protocols

Protocol 1: Induction of DHPG-Induced LTD in Hippocampal Slices

This protocol describes the induction of LTD in the CA1 region of the hippocampus using bath application of DHPG.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • (S)-3,5-dihydroxyphenylglycine (DHPG)

  • Dissection tools

  • Vibrating microtome

  • Recording chamber for brain slices

  • Electrophysiology rig with amplifier and data acquisition system

  • Stimulating and recording electrodes

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a young adult rat (e.g., P21-P35).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.[11]

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit a response that is 30-50% of the maximal fEPSP slope.

  • LTD Induction:

    • Prepare a stock solution of DHPG and dilute it in aCSF to a final concentration of 100 µM.[2][9]

    • Switch the perfusion to the DHPG-containing aCSF and apply for 5 minutes.[2]

    • After 5 minutes, switch the perfusion back to the standard aCSF.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes following the washout of DHPG to monitor the induction and maintenance of LTD.

  • Data Analysis:

    • Measure the initial slope of the fEPSPs.

    • Normalize the data to the average slope of the baseline recording period.

    • Plot the normalized fEPSP slope as a percentage of baseline over time. A sustained depression of the fEPSP slope indicates the successful induction of LTD.

Protocol 2: Facilitation of LTP by DHPG in Hippocampal Slices

This protocol outlines the procedure for facilitating LTP induction in the CA1 region using a combination of DHPG and theta-burst stimulation (TBS).

Materials:

  • Same as Protocol 1.

Methodology:

  • Slice Preparation and Electrophysiological Recording:

    • Follow steps 1 and 2 from Protocol 1.

  • LTP Facilitation and Induction:

    • Prepare a stock solution of DHPG and dilute it in aCSF to a final concentration of 20 µM.[7]

    • Switch the perfusion to the DHPG-containing aCSF and apply for 10 minutes.[5][7]

    • During the DHPG application, deliver a sub-threshold theta-burst stimulation (TBS) protocol to the Schaffer collaterals. A typical TBS protocol consists of a few bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz), with the bursts repeated at a lower frequency (e.g., 5 Hz).

    • After the TBS protocol, switch the perfusion back to the standard aCSF.

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes following the washout of DHPG and TBS delivery.

  • Data Analysis:

    • Analyze the data as described in step 5 of Protocol 1. A sustained potentiation of the fEPSP slope compared to the baseline indicates the successful facilitation and induction of LTP.

Signaling Pathways and Visualizations

Activation of Group I mGluRs by (S)-3-HPG or DHPG initiates distinct signaling cascades that lead to either LTD or facilitate LTP.

DHPG_LTD_Pathway DHPG (S)-3-HPG / DHPG mGluR1_5 Group I mGluR (mGluR1/5) DHPG->mGluR1_5 Gq_11 Gq/11 mGluR1_5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC AMPAR_internalization AMPA Receptor Internalization PKC->AMPAR_internalization LTD Long-Term Depression (LTD) AMPAR_internalization->LTD

Caption: Signaling pathway for DHPG-induced LTD.

DHPG_LTP_Facilitation_Workflow start Start Experiment baseline Establish Stable Baseline Recording (20-30 min) start->baseline DHPG_application Bath Apply DHPG (e.g., 20 µM for 10 min) baseline->DHPG_application TBS Deliver Sub-threshold Theta-Burst Stimulation (TBS) DHPG_application->TBS washout Washout DHPG TBS->washout post_recording Record Post-Induction (at least 60 min) washout->post_recording analysis Data Analysis: Normalize to Baseline post_recording->analysis end End Experiment analysis->end

Caption: Experimental workflow for DHPG-facilitated LTP.

References

Application Notes and Protocols for (S)-3-Hydroxyphenylglycine in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxyphenylglycine ((S)-3-HPG) is a selective agonist of Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5. In the central nervous system, glutamate is the primary excitatory neurotransmitter, and its activity is modulated by both ionotropic and metabotropic receptors. While agonists of Group II and Group III mGluRs have been shown to possess anticonvulsant properties by reducing presynaptic glutamate release, compounds that activate Group I mGluRs, such as (S)-3-HPG, are generally considered to be pro-convulsant. This is due to their role in enhancing excitatory neurotransmission.[1]

Signaling Pathways

The pro-convulsant effects of this compound are mediated through the activation of Group I metabotropic glutamate receptors, which leads to increased neuronal excitability. The signaling cascade is initiated by the binding of (S)-3-HPG to mGluR1 or mGluR5, activating a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effects contribute to neuronal depolarization and enhanced excitability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol S_3HPG This compound mGluR1_5 Group I mGluR (mGluR1/5) S_3HPG->mGluR1_5 binds Gq Gq mGluR1_5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Excitability Increased Neuronal Excitability Ca2->Excitability PKC->Excitability

Caption: Signaling pathway of this compound via Group I mGluRs.

Quantitative Data Summary

As this compound is a pro-convulsant agent, quantitative data regarding its anticonvulsant efficacy (e.g., ED50) is not applicable. For context and comparison, the following table summarizes the anticonvulsant activity of a related phenylglycine derivative, (S)-3,4-dicarboxyphenylglycine ((S)-3,4-DCPG), which acts as a Group III mGluR agonist and exhibits anticonvulsant properties.[2][3]

CompoundAnimal ModelSeizure TypeAdministration RouteED₅₀Reference
(S)-3,4-DicarboxyphenylglycineDBA/2 MiceAudiogenic (Sound-induced)i.c.v.0.11 nmol[2]
(RS)-3,4-DicarboxyphenylglycineDBA/2 MiceAudiogenic (Sound-induced)i.c.v.0.004 nmol[2]
(RS)-3,4-DicarboxyphenylglycineDBA/2 MiceAudiogenic (Sound-induced)i.p.86 mg/kg[2]

Experimental Protocols

The following are detailed protocols for common animal models of epilepsy. This compound could be utilized in these models to investigate mechanisms of seizure generation or to test the efficacy of potential anticonvulsant compounds against a Group I mGluR-mediated pro-convulsant challenge.

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male CD-1 mice (20-30 g)

  • Corneal electrodes

  • Electroshock generator

  • 0.9% saline solution with 0.5% methylcellulose (B11928114) (vehicle)

  • This compound solution

  • Test anticonvulsant compound solution

Procedure:

  • Administer the test anticonvulsant compound or vehicle to a group of mice (typically i.p. or p.o.).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer this compound to a subset of animals to assess its effect on the seizure threshold.

  • Apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The endpoint is the percentage of animals protected from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

This model is used to screen for compounds effective against myoclonic and absence seizures.

Materials:

  • Male Swiss albino mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle (0.9% saline)

  • This compound solution

  • Test anticonvulsant compound solution

  • Observation chambers

Procedure:

  • Administer the test anticonvulsant compound or vehicle to groups of mice.

  • After the appropriate pretreatment time, administer this compound to a subset of animals.

  • Inject PTZ subcutaneously in the scruff of the neck.

  • Place each mouse in an individual observation chamber.

  • Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

  • Record the latency to the first seizure and the percentage of animals protected from seizures.

Amygdala Kindling Model of Temporal Lobe Epilepsy

This model mimics the progressive development of focal seizures leading to secondarily generalized seizures.

Materials:

  • Adult male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Bipolar stimulating and recording electrodes

  • Dental cement

  • Electrical stimulator

  • EEG recording system

  • This compound solution

Procedure:

  • Surgery: Anesthetize the rat and implant a bipolar electrode into the basolateral amygdala using a stereotaxic apparatus. Secure the electrode assembly with dental cement. Allow a recovery period of at least one week.

  • Kindling Stimulation: Apply a brief electrical stimulus (e.g., 1-second train of 60 Hz, 1 ms (B15284909) biphasic square wave pulses) once daily. The initial current should be sub-threshold.

  • Seizure Scoring: Observe and score the behavioral seizure severity according to the Racine scale (from stage 1, facial clonus, to stage 5, rearing and falling with generalized tonic-clonic convulsions).

  • Fully Kindled State: Continue daily stimulations until the animal consistently exhibits stage 5 seizures.

  • Drug Testing: Once fully kindled, administer the test compound or this compound prior to the electrical stimulation and evaluate the effect on seizure stage and afterdischarge duration (the duration of epileptiform activity recorded on the EEG after the stimulus).

G cluster_protocol Experimental Workflow Animal_Model Select Animal Model (e.g., MES, scPTZ, Kindling) Drug_Admin Administer Vehicle or Test Compound Animal_Model->Drug_Admin Pretreatment Pretreatment Period Drug_Admin->Pretreatment S3HPG_Admin Administer (S)-3-HPG (Optional Challenge) Pretreatment->S3HPG_Admin Seizure_Induction Induce Seizure (Electrical or Chemical) Pretreatment->Seizure_Induction S3HPG_Admin->Seizure_Induction Observation Behavioral and/or EEG Observation Seizure_Induction->Observation Data_Analysis Data Analysis (% Protection, Latency, Severity) Observation->Data_Analysis

Caption: General experimental workflow for assessing compound effects in animal seizure models.

Concluding Remarks

This compound, as a Group I mGluR agonist, is a valuable tool for epilepsy research, primarily for its ability to induce neuronal hyperexcitability and seizures. This property allows for the investigation of the fundamental mechanisms of epileptogenesis and for the screening of novel anticonvulsant therapies that may act downstream of Group I mGluR activation. Researchers should exercise caution when handling and administering this compound due to its pro-convulsant nature. The protocols provided herein represent standard methodologies in the field and can be adapted for the specific research questions being addressed.

References

Application Notes and Protocols for (S)-3,5-Dihydroxyphenylglycine (DHPG) in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: While the initial topic of interest was (S)-3-Hydroxyphenylglycine, a comprehensive literature review revealed a scarcity of specific data regarding its application in neurodegenerative disease research. However, the closely related compound, (S)-3,5-Dihydroxyphenylglycine (DHPG) , a potent and selective agonist for Group I metabotropic glutamate (B1630785) receptors (mGluR1 and mGluR5), has been extensively studied in this context. Therefore, these application notes and protocols will focus on DHPG as a representative tool for investigating the role of Group I mGluRs in neurodegenerative diseases.

Application Notes

Introduction

(S)-3,5-Dihydroxyphenylglycine (DHPG) is a valuable pharmacological tool for researchers investigating the complex signaling pathways implicated in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. As a selective agonist for Group I metabotropic glutamate receptors (mGluR1 and mGluR5), DHPG allows for the specific modulation of these receptors, which play crucial roles in synaptic plasticity, neuronal excitability, and cell survival. The study of DHPG's effects can provide insights into the pathogenic mechanisms of neurodegeneration and aid in the identification of potential therapeutic targets.

Mechanism of Action

DHPG activates Group I mGluRs, which are Gq-protein coupled receptors. Upon activation, these receptors initiate a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can, in turn, modulate various downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are critical for neuronal function and survival.[1]

The effects of DHPG can be pleiotropic; it has been shown to offer neuroprotection against excitotoxic insults in some experimental paradigms, while in others, its over-activation can contribute to neuronal damage.[2] This dual role underscores the importance of carefully titrating DHPG concentrations and understanding the specific cellular context in experimental designs.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of DHPG in various models relevant to neurodegenerative disease research.

Table 1: In Vitro Neuroprotection Studies with DHPG

Cell/Tissue ModelInsult/Disease ModelDHPG ConcentrationOutcomeReference
Organotypic hippocampal slicesNMDA-induced excitotoxicity1 µM (preconditioning)Significant reduction in neuronal death[2]
Organotypic hippocampal slicesNMDA-induced excitotoxicity10 µM (preconditioning)Significant reduction in neuronal death[2]
Organotypic hippocampal slicesNMDA-induced excitotoxicity100 µM (preconditioning)No significant neuroprotection[2]
Mixed cortical culturesAmyloid-β (25-35) toxicity100 µM (pretreatment)Comparable neuroprotection to 17β-estradiol[3]
HT-22 cellsGlutamate-induced oxidative stressNot specifiedProtection against cell death[4]

Table 2: In Vivo Studies with DHPG

Animal ModelDisease ModelAdministration RouteDHPG Dose/ConcentrationOutcomeReference
Sprague-Dawley RatMiddle Cerebral Artery Occlusion (MCAO)Not specified1 µM (preconditioning)Significant reduction in ischemic injury[2]
Sprague-Dawley RatMiddle Cerebral Artery Occlusion (MCAO)Not specified10 µM (preconditioning)Significant reduction in ischemic injury[2]
Sprague-Dawley RatMiddle Cerebral Artery Occlusion (MCAO)Not specified100 µM (preconditioning)No significant reduction in ischemic injury[2]
AKAP150 WT MiceThermal SensitivityIntraplantar injection50 nmolIncreased sensitivity to thermal stimulus[5]

Experimental Protocols

Protocol 1: Neuroprotection Assay in Organotypic Hippocampal Slice Cultures

This protocol is adapted from studies investigating DHPG-induced neuroprotection against excitotoxicity.[2][6]

1. Preparation of Organotypic Hippocampal Slice Cultures (OHSCs): a. Euthanize postnatal day 6-9 mouse pups in accordance with institutional animal care and use committee guidelines. b. Dissect the brains and isolate the hippocampi in ice-cold sterile dissection medium. c. Section the hippocampi into 350-400 µm thick slices using a McIlwain tissue chopper. d. Carefully transfer the slices onto sterile porous membrane inserts in a 6-well plate containing culture medium. e. Culture the slices for 7-10 days in a humidified incubator at 37°C with 5% CO2 to allow for stabilization.

2. DHPG Preconditioning and Excitotoxic Insult: a. Prepare a stock solution of (S)-3,5-DHPG in sterile water or a suitable buffer. b. On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of DHPG (e.g., 1 µM or 10 µM) for a preconditioning period of 2 hours.[2] c. After preconditioning, wash the slices with fresh medium to remove DHPG. d. Induce excitotoxicity by exposing the slices to a neurotoxic concentration of N-methyl-D-aspartate (NMDA) (e.g., 20-50 µM) for 24 hours.

3. Assessment of Neuronal Death: a. Following the excitotoxic insult, assess cell death using a fluorescent indicator such as Propidium Iodide (PI). b. Incubate the slices with PI (e.g., 5 µg/mL) for 30 minutes. c. Acquire fluorescent images of the slices using a fluorescence microscope. d. Quantify the PI fluorescence intensity in specific hippocampal regions (e.g., CA1) using image analysis software to determine the extent of neuronal death.

Protocol 2: Assessment of Motor Coordination in a Parkinson's Disease Mouse Model using the Rotarod Test

This protocol is a standard method to assess motor coordination and balance in rodent models of Parkinson's disease.[7][8][9]

1. Animal Model: a. Utilize a validated mouse model of Parkinson's disease, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model or a genetic model (e.g., α-synuclein transgenic mice).

2. DHPG Administration: a. Prepare a sterile solution of DHPG for in vivo administration (e.g., intraperitoneal or intracerebroventricular injection). The dosage should be determined based on preliminary dose-response studies.

3. Rotarod Apparatus and Training: a. Use a standard rotarod apparatus with a rotating rod. b. Acclimate the mice to the testing room for at least 30 minutes before the experiment. c. Train the mice on the rotarod for 2-3 consecutive days prior to testing. Each training session should consist of placing the mouse on the rod at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).

4. Testing Procedure: a. On the test day, administer DHPG or vehicle to the mice at a predetermined time before the test. b. Place the mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes). c. Record the latency to fall from the rod. d. Perform 3-4 trials per mouse with an inter-trial interval of at least 15-30 minutes. e. Analyze the data by comparing the average latency to fall between the DHPG-treated and vehicle-treated groups.

Protocol 3: Western Blot Analysis of DHPG-Induced Signaling Pathways

This protocol outlines the steps to analyze the activation of key signaling proteins downstream of Group I mGluR activation by DHPG.[10][11][12]

1. Cell Culture and Treatment: a. Culture primary cortical or hippocampal neurons, or a suitable neuronal cell line. b. Treat the cells with DHPG (e.g., 50 µM) for various time points (e.g., 0, 5, 15, 30 minutes) to capture the dynamics of protein phosphorylation.

2. Protein Extraction: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunodetection: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK/ERK, p-Akt/Akt) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DHPG (S)-3,5-DHPG mGluR1_5 Group I mGluR (mGluR1/5) DHPG->mGluR1_5 Gq Gq-protein mGluR1_5->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release activates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_release->Downstream PKC->Downstream

Caption: Signaling pathway of (S)-3,5-DHPG via Group I mGluRs.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_slices Prepare Organotypic Hippocampal Slices culture_slices Culture Slices (7-10 days) prep_slices->culture_slices precondition DHPG Preconditioning (e.g., 1-10 µM, 2h) culture_slices->precondition wash Washout precondition->wash insult NMDA Insult (e.g., 20-50 µM, 24h) wash->insult pi_stain Propidium Iodide (PI) Staining insult->pi_stain imaging Fluorescence Microscopy pi_stain->imaging quantify Quantify Neuronal Death imaging->quantify

Caption: Experimental workflow for DHPG neuroprotection assay.

References

Application Notes and Protocols for the HPLC Analysis of (S)-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the chiral separation and analysis of (S)-3-Hydroxyphenylglycine using High-Performance Liquid Chromatography (HPLC). This method is suitable for researchers, scientists, and drug development professionals for the purpose of enantiomeric purity assessment and quantification.

Introduction

This compound is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of various pharmaceuticals. Due to the stereospecific nature of drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute. This document outlines a robust HPLC method for the separation of this compound from its (R)-enantiomer. The method utilizes a chiral stationary phase (CSP) for direct enantiomeric resolution.

Principle of Chiral Separation

The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities.[1] In this method, a chiral stationary phase is employed. The stationary phase contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of 3-hydroxyphenylglycine.[1] The differing stability of these complexes leads to different retention times on the chromatographic column, thus enabling their separation and quantification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

  • Chiral Column: A macrocyclic glycopeptide-based chiral stationary phase, such as a CHIROBIOTIC™ T or similar column, is recommended for the separation of underivatized amino acids.[2]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • (R,S)-3-Hydroxyphenylglycine racemic mixture

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Perchloric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm
Mobile Phase 0.1% Perchloric Acid in Water / Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Note: The mobile phase composition and pH may require optimization depending on the specific column and system to achieve baseline separation.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of HPLC-grade water with 200 mL of HPLC-grade methanol. Add 1.0 mL of perchloric acid to the mixture and sonicate for 15 minutes to degas.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the linear range of the assay.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic mixture of 3-Hydroxyphenylglycine. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (S) and (R) enantiomer peaks
Tailing Factor (T) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections

Method Validation

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[3][4] The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the (S)- and (R)-enantiomers.

  • Linearity: The linearity of the method should be established by analyzing a series of dilutions of the standard solution. A linear relationship should be observed between the peak area and the concentration of the analyte. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of the method can be determined by a recovery study, by spiking a known amount of the analyte into a placebo matrix. The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing six replicate analyses of the same sample. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The precision of the method on different days, with different analysts, or on different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Data Presentation

The quantitative data from the method validation should be summarized in a clear and structured format.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Resolution (Rs)1.8≥ 1.5
Tailing Factor (T)1.2≤ 2.0
Theoretical Plates (N)3500≥ 2000
RSD of Peak Area (%)0.8≤ 2.0%

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)99.5%98-102%
Repeatability (RSD %)0.9%≤ 2.0%
Intermediate Precision (RSD %)1.2%≤ 2.0%
LOD (µg/mL)0.1-
LOQ (µg/mL)0.5-

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Suitability Test (Racemic Mixture) A->D B Standard Solution Preparation B->D C Sample Solution Preparation E Sample Injection C->E D->E If suitability passes F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G H Report Generation G->H

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Development of a Cell-Based Assay for Group I Metabotropic Glutamate Receptor Agonists Using (S)-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-3-Hydroxyphenylglycine is a selective agonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), which include mGluR1 and mGluR5.[1][2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic plasticity and neuronal excitability. Group I mGluRs are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade makes the measurement of intracellular calcium mobilization a robust method for assessing the activity of Group I mGluR agonists like this compound.

This application note provides detailed protocols for developing a cell-based assay to characterize the activity of this compound and other Group I mGluR agonists. The primary assay detailed is the measurement of intracellular calcium mobilization. Additionally, protocols for assessing secondary signaling events, such as cyclic AMP (cAMP) modulation and phosphoinositide hydrolysis, are provided to enable a comprehensive pharmacological characterization.

Materials and Reagents

  • Cell Lines:

    • HEK293T or CHO cells stably expressing human mGluR1 or mGluR5.

    • HT-22 hippocampal neuronal cell line (endogenously expresses mGluR1 and mGluR5).[3]

  • This compound (CAS 71301-82-1)[2]

  • Cell Culture Media: DMEM or Ham's F-12, supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • cAMP Assay Kit: e.g., HTRF cAMP kit, LANCE cAMP kit, or GloSensor™ cAMP Assay.

  • Phosphoinositide Hydrolysis Assay:

    • myo-[3H]inositol

    • IP-One ELISA kit

  • Instrumentation:

    • Fluorescent Imaging Plate Reader (FLIPR) or a microplate reader with automated liquid handling and kinetic fluorescence reading capabilities.

    • Luminometer or a plate reader capable of measuring luminescence (for certain cAMP assays).

    • Scintillation counter (for radioactive phosphoinositide assays).

    • ELISA plate reader.

Signaling Pathway of Group I mGluR Activation

Activation of Group I mGluRs by an agonist such as this compound initiates a well-defined signaling cascade. The receptor, coupled to a Gq/11 protein, activates Phospholipase C (PLC). PLC then cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. DAG, in conjunction with the elevated calcium levels, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound mGluR Group I mGluR (mGluR1/mGluR5) Agonist->mGluR Gq Gq/11 mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca2+ (intracellular) ER->Ca_cyto releases Ca_ER Ca2+ Ca_cyto->PKC co-activates Downstream Downstream Effectors PKC->Downstream phosphorylates

Caption: Group I mGluR Signaling Pathway.

Experimental Workflow

The general workflow for a cell-based assay using this compound involves several key steps. Initially, cells expressing the target receptor are cultured and seeded into microplates. Following an incubation period, the cells are loaded with a fluorescent calcium indicator dye. A baseline fluorescence reading is taken before the addition of this compound or other test compounds. Upon compound addition, the kinetic fluorescent response, indicative of intracellular calcium mobilization, is measured. The resulting data is then analyzed to determine pharmacological parameters such as EC50.

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293-mGluR1) start->cell_culture seeding Cell Seeding (96- or 384-well plates) cell_culture->seeding incubation Incubation (24-48 hours) seeding->incubation dye_loading Dye Loading (e.g., Fluo-4 AM) incubation->dye_loading baseline Baseline Fluorescence Measurement dye_loading->baseline compound_addition Compound Addition (this compound) baseline->compound_addition kinetic_reading Kinetic Fluorescence Measurement compound_addition->kinetic_reading data_analysis Data Analysis (EC50 determination) kinetic_reading->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format to allow for easy comparison of results. Dose-response curves should be generated, and key pharmacological parameters such as EC50 values should be calculated. The following tables provide examples of how to present such data.

Table 1: Potency of this compound in Calcium Mobilization Assay (Note: The following data are for illustrative purposes only.)

Cell LineAgonistEC50 (µM)95% Confidence IntervalHill Slope
HEK293-mGluR1This compound15.212.5 - 18.51.1
HEK293-mGluR5This compound8.97.1 - 11.21.0
HT-22This compound25.621.0 - 31.20.9

Table 2: Comparison of Signaling Readouts for this compound (10 µM) (Note: The following data are for illustrative purposes only.)

AssayCell LineResponse (% of Maximum)
Calcium MobilizationHEK293-mGluR185 ± 5
Phosphoinositide HydrolysisHEK293-mGluR178 ± 7
cAMP Accumulation (forskolin-stimulated)HEK293-mGluR1No significant change

Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in cells expressing Group I mGluRs.

  • Cell Seeding:

    • Harvest and count cells (e.g., HEK293-mGluR1).

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 20,000-50,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (or equivalent calcium-sensitive dye) in assay buffer (HBSS with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.

    • Remove the cell culture medium from the wells.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Place the cell plate into a FLIPR or a suitable fluorescence microplate reader.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's automated liquid handler will then add the this compound dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a period of 2-5 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Measurement Assay

This protocol is for measuring changes in intracellular cAMP levels. While Group I mGluRs are not canonically coupled to Gs or Gi, assessing cAMP levels can be useful for studying potential signaling cross-talk.

  • Cell Seeding and Treatment:

    • Seed cells into a suitable microplate as described in Protocol 1.

    • On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells for 15-30 minutes.

    • Add this compound at various concentrations. For Gs-coupled receptor assays, co-stimulation with a sub-maximal concentration of a known adenylate cyclase activator (e.g., forskolin) may be necessary. For Gi-coupled receptor assays, cells are typically stimulated with forskolin (B1673556) to induce cAMP production, and the inhibitory effect of the test compound is measured.

    • Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Detection:

    • Follow the specific instructions provided with the chosen cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™). This usually involves cell lysis and the addition of detection reagents.

  • Data Measurement and Analysis:

    • Measure the signal (fluorescence or luminescence) using a compatible plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in the samples based on the standard curve.

    • Plot the cAMP concentration against the agonist concentration to generate dose-response curves and determine EC50 or IC50 values.

Protocol 3: Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the production of inositol phosphates, a key downstream event of Gq-coupled receptor activation.

  • Cell Labeling:

    • Seed cells in a multi-well plate and grow to near confluency.

    • Replace the medium with inositol-free medium containing myo-[3H]inositol (1-5 µCi/mL).

    • Incubate for 24-48 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells in assay buffer containing LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add this compound at various concentrations and incubate for 30-60 minutes.

  • Extraction and Measurement of Inositol Phosphates:

    • Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid).

    • Neutralize the extracts.

    • Separate the inositol phosphates from free inositol using anion-exchange chromatography.

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Quantify the amount of [3H]inositol phosphates produced.

    • Plot the radioactivity against the agonist concentration to generate a dose-response curve and determine the EC50.

Alternatively, a non-radioactive IP-One ELISA kit can be used, which measures the accumulation of inositol monophosphate (IP1). Follow the manufacturer's protocol for cell stimulation and detection.

Troubleshooting

  • Low signal-to-noise ratio in calcium assay:

    • Optimize cell seeding density.

    • Ensure proper dye loading and de-esterification.

    • Check the health and viability of the cells.

  • High well-to-well variability:

    • Ensure uniform cell seeding.

    • Use a multichannel pipette or automated liquid handler for reagent addition.

    • Mix reagents thoroughly.

  • No response to agonist:

    • Confirm receptor expression in the cell line.

    • Verify the concentration and activity of the agonist stock solution.

    • Ensure the assay buffer composition is appropriate.

Conclusion

The protocols outlined in this application note provide a robust framework for the development of cell-based assays to characterize the pharmacological activity of this compound and other Group I mGluR agonists. The primary assay of intracellular calcium mobilization is a direct and reliable measure of Gq-coupled receptor activation. The supplementary assays for cAMP and phosphoinositide hydrolysis allow for a more comprehensive understanding of the compound's signaling profile. By following these detailed methodologies, researchers can effectively screen and characterize novel modulators of Group I metabotropic glutamate receptors for drug discovery and basic research applications.

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-Hydroxyphenylglycine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solubility of (S)-3-Hydroxyphenylglycine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

Q2: How do pH and temperature affect the solubility of this compound?

A2: The solubility of amino acids like this compound is highly dependent on both pH and temperature.

  • pH: As an amino acid, this compound is an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group. Its charge state changes with pH. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. The solubility increases in acidic solutions (pH < pI) due to the protonation of the amino group, and in basic solutions (pH > pI) due to the deprotonation of the carboxylic acid group[2][3].

  • Temperature: For most solids dissolving in a liquid, solubility increases with temperature[4]. This is generally an endothermic process, where heat is absorbed, favoring dissolution at higher temperatures[4]. However, the extent of this effect should be determined experimentally. For some compounds, solubility can decrease at higher temperatures[4].

Q3: What is a standard protocol for experimentally determining the solubility of this compound?

A3: A reliable and commonly used method for determining the equilibrium solubility of a compound is the shake-flask method[3]. Below is a detailed protocol.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a specific aqueous solution (e.g., water, buffer).

Materials:

  • This compound (solid, high purity)[5][6]

  • Aqueous solvent of interest (e.g., deionized water, phosphate-buffered saline)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired aqueous solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[7].

  • Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vial at a high speed[3].

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid at the bottom.

  • Dilution: Dilute the collected supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L[4].

Troubleshooting Guide

Issue 1: My this compound is not dissolving or is dissolving very slowly.

  • Possible Cause 1: Insufficient Sonication/Agitation.

    • Troubleshooting Step: Ensure vigorous stirring or use a sonicator to break up any clumps and increase the surface area of the solid in contact with the solvent.

  • Possible Cause 2: The solution is already saturated.

    • Troubleshooting Step: If undissolved solid remains after prolonged agitation, the solution is likely saturated. To dissolve more compound, you can try increasing the temperature or adjusting the pH.

  • Possible Cause 3: The pH of the solution is near the isoelectric point (pI) of the compound.

    • Troubleshooting Step: Adjust the pH of the solution. For acidic compounds, increasing the pH will increase solubility. For basic compounds, decreasing the pH will increase solubility. Since this compound is an amino acid, moving the pH away from its pI will increase solubility[2][3]. Add a small amount of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise while monitoring the dissolution.

  • Possible Cause 4: Low Temperature.

    • Troubleshooting Step: Gently warm the solution while stirring. For many compounds, solubility increases with temperature[4]. Be cautious not to overheat, as this could degrade the compound.

Issue 2: I am observing inconsistent or non-reproducible solubility results.

  • Possible Cause 1: Equilibrium has not been reached.

    • Troubleshooting Step: Increase the equilibration time. For some compounds, 24 hours may not be sufficient. Try extending the shaking time to 48 or even 72 hours and see if the measured solubility value stabilizes[7].

  • Possible Cause 2: Temperature fluctuations.

    • Troubleshooting Step: Ensure that the temperature of your system is tightly controlled throughout the experiment, as solubility is temperature-dependent[8][9]. Use a calibrated, thermostatically controlled shaker or water bath.

  • Possible Cause 3: Inaccurate quantification method.

    • Troubleshooting Step: Verify and validate your analytical method (e.g., HPLC, UV-Vis). Ensure your standard curve is linear and covers the expected concentration range of your samples.

  • Possible Cause 4: Pipetting error during sampling from a saturated solution.

    • Troubleshooting Step: When taking an aliquot of the supernatant, ensure that no solid particles are transferred. Centrifuging the sample before taking the aliquot can help[3].

Issue 3: this compound precipitates out of solution after being fully dissolved.

  • Possible Cause 1: Change in temperature.

    • Troubleshooting Step: If the compound was dissolved at an elevated temperature, a decrease in temperature could cause it to precipitate out of a supersaturated solution. Maintain the temperature at which the compound was dissolved.

  • Possible Cause 2: Change in pH.

    • Troubleshooting Step: The pH of the solution may have shifted, causing the compound to be less soluble. This can happen due to the addition of other reagents or absorption of atmospheric CO2 (for basic solutions). Re-measure and, if necessary, adjust the pH.

  • Possible Cause 3: Evaporation of solvent.

    • Troubleshooting Step: If the experiment is run over a long period in an open or poorly sealed container, solvent evaporation can increase the concentration of the compound beyond its solubility limit. Ensure vials are tightly sealed.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉NO₃[5][6][10]
Molecular Weight 167.16 g/mol [5][6][10][11]
Appearance Off-white solid[6]
Purity ≥95% - ≥99%[5][6]
Melting Point 223-229°C[6]

Visualizations

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of aqueous solvent prep1->prep2 to vial equil Shake at constant temperature (24-48h) prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifugation sep1->sep2 optional, for better separation an1 Collect clear supernatant sep2->an1 an2 Dilute sample an1->an2 an3 Quantify concentration (e.g., HPLC, UV-Vis) an2->an3 an4 Calculate solubility an3->an4

Caption: Experimental workflow for determining the equilibrium solubility.

Troubleshooting_Solubility Troubleshooting Flowchart for Dissolution Issues start Start: this compound does not dissolve q1 Is the solution being vigorously agitated? start->q1 a1 Increase agitation (stirring, sonication) q1->a1 No q2 Is the pH optimal for solubility? q1->q2 Yes a1->q1 end_success Compound Dissolved a1->end_success a2 Adjust pH away from the isoelectric point q2->a2 No q3 Is the temperature above freezing? q2->q3 Yes a2->q2 a2->end_success a3 Gently warm the solution q3->a3 No end_saturated Solution is likely saturated. Consider using a co-solvent or different buffer. q3->end_saturated Yes a3->q3 a3->end_success

Caption: A logical guide to troubleshooting common dissolution problems.

References

Preparing stable stock solutions of (S)-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing stable stock solutions of (S)-3-Hydroxyphenylglycine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its limited solubility in neutral aqueous solutions, the recommended method for preparing a stock solution of this compound is to first dissolve the powder in an aqueous solution of sodium hydroxide (B78521) (NaOH). A 1 equivalent (1N) NaOH solution is effective for dissolving the compound, after which the pH can be carefully adjusted with hydrochloric acid (HCl) to a desired neutral pH (e.g., 7.2-7.4) for use in most biological experiments. For a related compound, (RS)-3-Hydroxyphenylglycine, solubility of up to 100 mM has been reported in 1eq. NaOH.[1]

Q2: What is the maximum achievable concentration for a stock solution?

A2: While the theoretical solubility in 1eq NaOH is high, for practical laboratory purposes, preparing a stock solution at a concentration of 10-50 mM is common. This concentration allows for easy dilution to the final working concentration for your experiments while minimizing the amount of NaOH and subsequent HCl needed for neutralization, thereby reducing the final salt concentration in your experimental setup.

Q3: How should I store the solid compound and the prepared stock solution?

A3: The solid form of this compound should be stored at -20°C in a dark and dry place.[2] Once prepared, the aqueous stock solution should be sterile-filtered, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C for long-term stability. For short-term use (a few days), the solution can be stored at 4°C. It is advisable to protect the solution from light to prevent photodegradation of the phenolic group.

Q4: Is this compound stable in solution?

A4: this compound, being a phenolic amino acid, can be susceptible to degradation in solution, particularly at high pH, elevated temperatures, and upon exposure to light and oxygen.[3][4][5] The phenolic hydroxyl group is prone to oxidation. Therefore, it is crucial to follow proper storage procedures to maintain the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation during pH neutralization The solution is supersaturated at the neutral pH, or the local concentration of acid is too high during titration.1. Prepare a more dilute stock solution (e.g., 10 mM).2. Add the acid (e.g., 1N HCl) dropwise while continuously stirring or vortexing the solution.3. Perform the neutralization on an ice bath to decrease the rate of precipitation.
Solution turns brown or yellow over time Oxidation of the phenolic group. This can be accelerated by exposure to light, oxygen, or high pH.1. Store the stock solution in amber or foil-wrapped tubes to protect it from light.2. Minimize the headspace in the storage vials to reduce exposure to oxygen.3. Ensure the final pH of the stock solution is in the neutral range (7.2-7.4).4. For critical experiments, prepare fresh stock solutions.
Inconsistent experimental results Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.2. Always store aliquots at -20°C or -80°C for long-term storage.3. Verify the concentration and purity of the stock solution periodically using methods like HPLC if available.
Difficulty dissolving the powder initially Insufficient amount or concentration of NaOH.1. Ensure you are using a 1 equivalent solution of NaOH.2. Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Do not boil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (MW: 167.16 g/mol )

  • 1N Sodium Hydroxide (NaOH), sterile

  • 1N Hydrochloric Acid (HCl), sterile

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Weighing the Compound: Weigh out 16.72 mg of this compound for a final volume of 10 mL of a 10 mM stock solution.

  • Initial Dissolution:

    • Add the weighed powder to a sterile 15 mL conical tube.

    • Add a small volume of 1N NaOH (e.g., 100 µL) and gently swirl to dissolve the powder. If necessary, add more 1N NaOH dropwise until the solid is completely dissolved.

  • Volume Adjustment: Add sterile, nuclease-free water to bring the volume to approximately 9 mL.

  • pH Neutralization:

    • Carefully monitor the pH of the solution using a calibrated pH meter.

    • Slowly add 1N HCl dropwise while continuously stirring the solution.

    • Adjust the pH to your desired final working range (typically 7.2-7.4). Be cautious as the solution approaches neutral pH to avoid over-titration and precipitation.

  • Final Volume Adjustment: Once the desired pH is reached, add sterile, nuclease-free water to bring the final volume to 10 mL.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

Parameter Value/Recommendation Reference/Note
Molecular Weight 167.16 g/mol [6]
Solubility in Water Low at neutral pHGeneral characteristic of similar amino acids.
Solubility in 1eq. NaOH Up to 100 mMBased on data for (RS)-3-Hydroxyphenylglycine.[1]
Recommended Stock Concentration 10 - 50 mMPractical concentration for laboratory use.
Solid Storage -20°C, dark, dry[2]
Aqueous Solution Storage (Short-term) 4°C, protected from light (up to a few days)General best practice for phenolic compounds.
Aqueous Solution Storage (Long-term) -20°C or -80°C, protected from lightGeneral best practice for amino acid solutions.

Mandatory Visualization

Signaling Pathway of this compound

This compound is an agonist for group I metabotropic glutamate (B1630785) receptors (mGluR1 and mGluR5). The diagram below illustrates the canonical signaling pathway initiated upon its binding to these G-protein coupled receptors.

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S3HPG This compound mGluR Group I mGluR (mGluR1/5) S3HPG->mGluR Binds Gq Gαq mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Downstream Cellular Responses Ca2->CellularResponse Modulates PKC->CellularResponse Phosphorylates targets

Caption: Group I mGluR signaling pathway initiated by this compound.

References

Improving signal-to-noise ratio in (S)-3-Hydroxyphenylglycine calcium imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxyphenylglycine (S-3-HPG), a selective group I metabotropic glutamate (B1630785) receptor (mGluR) agonist, in calcium imaging experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.

Troubleshooting Guides

This section addresses common problems encountered during this compound calcium imaging experiments in a question-and-answer format.

Issue 1: Low or No Signal After this compound Application

  • Question: I am not seeing any increase in fluorescence signal after applying this compound. What could be the problem?

  • Answer: A lack of response to this compound can stem from several factors related to the cells, the compound, or the imaging setup.

    • Cellular Health and Receptor Expression: Ensure your cells are healthy and express sufficient levels of group I metabotropic glutamate receptors (mGluR1 and mGluR5). Poor cell health can diminish or abolish cellular responses. Verify receptor expression using techniques like qPCR or western blotting if you are using a new cell line or primary culture.

    • Agonist Concentration and Potency: Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment. Perform a dose-response curve to determine the optimal concentration for your specific cell type, as sensitivity can vary.[1][2][3]

    • Calcium Indicator Loading: Inadequate loading of the calcium indicator dye is a common issue. Optimize the dye concentration and incubation time for your cells.[4][5] Ensure that the AM ester form of the dye is properly cleaved by intracellular esterases by allowing for a de-esterification period at room temperature.[5]

    • Positive Control: Always include a positive control to confirm that your cells are capable of a calcium response and that your imaging system is functioning correctly. A calcium ionophore like ionomycin (B1663694) can be used to elicit a strong, global calcium increase.[4][5]

Issue 2: High Background Fluorescence

  • Question: My baseline fluorescence is very high, making it difficult to detect changes upon agonist stimulation. How can I reduce the background?

  • Answer: High background fluorescence can obscure the signal of interest and reduce the signal-to-noise ratio. Here are some common causes and solutions:

    • Incomplete Dye Washout: Ensure thorough washing of the cells after loading with the calcium indicator to remove any extracellular dye. Residual extracellular dye will fluoresce strongly in the calcium-rich extracellular medium, contributing to high background.[6]

    • Dye Sequestration: Some cell types may compartmentalize calcium dyes into organelles, leading to high, non-responsive background fluorescence. Loading at room temperature instead of 37°C can sometimes mitigate this issue.[7]

    • Phenol (B47542) Red in Media: Many cell culture media contain phenol red, which is fluorescent and can increase background noise. For imaging experiments, use a phenol red-free medium.[6]

    • Autofluorescence: Cellular autofluorescence, primarily from NADH and flavins, can contribute to background. While unavoidable, its contribution can be minimized by using appropriate filter sets and background subtraction during data analysis.

Issue 3: Poor Signal-to-Noise Ratio (SNR)

  • Question: My signal is noisy, and the calcium transients are difficult to distinguish from the baseline fluctuations. How can I improve my signal-to-noise ratio?

  • Answer: A low signal-to-noise ratio (SNR) is a frequent challenge in calcium imaging.[8] Improving SNR often involves optimizing both the signal strength and the noise reduction.

    • Increase Signal Strength:

      • Optimal Dye Choice: Select a calcium indicator with high quantum yield and a large dynamic range. Genetically encoded calcium indicators (GECIs) like GCaMP have undergone significant optimization to improve their signal-to-noise ratio.[9][10]

      • Light Source Intensity: Increasing the excitation light intensity can boost the fluorescent signal. However, be mindful of phototoxicity and photobleaching.[11][12]

    • Reduce Noise:

      • Image Averaging: Frame averaging can reduce random noise. However, this comes at the cost of temporal resolution.

      • Denoising Algorithms: Post-acquisition denoising algorithms can be applied to the data to reduce noise while preserving the underlying signal.[13]

      • Stable Imaging Environment: Ensure your microscope setup is free from vibrations and that the temperature and perfusion are stable, as these can introduce artifacts and noise.

Issue 4: Phototoxicity and Photobleaching

  • Question: I am observing changes in cell morphology or a gradual decrease in my fluorescent signal over the course of the experiment. What is happening and how can I prevent it?

  • Answer: These are classic signs of phototoxicity and photobleaching, which are caused by excessive light exposure.[11][14]

    • Minimize Light Exposure:

      • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.

      • Limit Exposure Time: Reduce the camera exposure time and the frequency of image acquisition to the minimum required to capture the dynamics of the calcium signal.

      • Use Efficient Detectors: Employ sensitive cameras that can detect low light levels, reducing the need for high excitation intensity.[11]

    • Use Photostable Dyes: Some fluorescent dyes are more resistant to photobleaching than others.

    • Antifade Reagents: In some applications, antifade reagents can be included in the imaging medium to reduce photobleaching.[15]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce a calcium signal?

This compound, also known as (S)-3,5-dihydroxyphenylglycine (DHPG), is a potent and selective agonist for group I metabotropic glutamate receptors (mGluR1 and mGluR5).[2][3] These are Gq-coupled G-protein coupled receptors (GPCRs). Upon binding of (S)-3-HPG, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration is what is measured in calcium imaging experiments.[16]

Q2: Which calcium indicator should I use for my experiment?

The choice of calcium indicator depends on several factors, including the expected calcium concentration changes, the instrumentation available, and the experimental goals.

  • Chemical Dyes (e.g., Fura-2, Fluo-4):

    • Fura-2: A ratiometric dye that allows for more quantitative measurements of calcium concentration, as the ratio of fluorescence at two excitation wavelengths is less sensitive to variations in dye loading and cell thickness.[4]

    • Fluo-4: A single-wavelength indicator with a large fluorescence intensity increase upon calcium binding, providing a high signal-to-noise ratio. It is well-suited for detecting transient calcium signals.[17]

  • Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP):

    • GECIs are proteins that can be genetically targeted to specific cell types or subcellular compartments, offering high specificity. They have been extensively engineered for improved brightness, dynamic range, and kinetics.[9][18]

Q3: What are the typical concentrations of this compound to use?

The effective concentration of this compound can vary depending on the cell type and the specific mGluR subtype expression. It is always recommended to perform a dose-response curve to determine the optimal concentration for your system. However, concentrations in the range of 20 µM to 100 µM are commonly reported in the literature to elicit robust calcium responses.[2][3][16][19]

Q4: How should I prepare my cells for calcium imaging?

Proper cell preparation is crucial for a successful experiment.

  • Cell Plating: Plate cells on a substrate suitable for high-resolution imaging, such as glass-bottom dishes or coverslips, at an appropriate density to form a confluent monolayer without being overcrowded.[6]

  • Dye Loading:

    • Prepare a stock solution of the AM ester form of the chemical dye in anhydrous DMSO.

    • Dilute the stock solution in a serum-free physiological buffer (e.g., HBSS) to the final working concentration. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye loading.

    • Incubate the cells with the dye solution for the optimized time and temperature.

  • Washing and De-esterification:

    • Thoroughly wash the cells with fresh buffer to remove extracellular dye.

    • Allow a de-esterification period at room temperature for the intracellular esterases to cleave the AM ester, trapping the active dye inside the cells.[5]

Data Presentation

Table 1: Common Calcium Indicators and Their Properties

IndicatorTypeExcitation (nm)Emission (nm)Kd for Ca2+Key Features
Fura-2 Ratiometric Chemical Dye340/380510~145 nMRatiometric measurement reduces artifacts from uneven loading and photobleaching.[4]
Fluo-4 Single-Wavelength Chemical Dye~494~516~335 nMHigh fluorescence increase upon Ca2+ binding, good for detecting transients.[17]
GCaMP Single-Wavelength GECI~488~509Varies by variantGenetically targetable, continuous improvements in SNR and kinetics.[9][10]

Table 2: Experimental Parameters for this compound Calcium Imaging

ParameterTypical RangeNotes
(S)-3-HPG Concentration 10 - 100 µMPerform a dose-response curve for your specific cell type.[2][3][16][19]
Calcium Dye Concentration 1 - 10 µM (for Fluo-4 AM)Titrate to find the optimal concentration that gives a good signal without causing toxicity or buffering effects.[5]
Dye Loading Time 30 - 60 minutesVaries with cell type and temperature.[20][21]
Dye Loading Temperature Room Temperature or 37°CRoom temperature loading may reduce dye sequestration in some cell types.[7]
De-esterification Time 15 - 30 minutesImportant for activating the dye within the cells.[5]

Experimental Protocols

Protocol: Calcium Imaging of this compound-Induced Responses in Cultured Cells using Fluo-4 AM

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to allow them to adhere and reach 70-90% confluency.

    • On the day of the experiment, prepare a loading buffer consisting of a physiological saline solution (e.g., HBSS) with your desired final concentration of Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.05%).

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with the loading buffer without the dye.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C or room temperature, protected from light.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells gently two to three times with fresh, warm physiological buffer to remove any extracellular dye.

    • Add fresh buffer and incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Acquire a stable baseline fluorescence recording for 1-2 minutes.

    • Apply this compound at the desired final concentration using a perfusion system or by gentle manual addition.

    • Continue recording the fluorescence for several minutes to capture the full calcium response.

  • Controls:

    • At the end of the experiment, apply a calcium ionophore (e.g., 5 µM ionomycin) to obtain a maximum fluorescence signal (Fmax).

    • Subsequently, add a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence signal (Fmin) for data normalization.

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Extract the mean fluorescence intensity from each ROI over time.

    • Normalize the fluorescence signal, for example, as a change in fluorescence over the baseline (ΔF/F₀).

Mandatory Visualization

G cluster_membrane Plasma Membrane cluster_er ER Membrane S3HPG This compound mGluR Group I mGluR (mGluR1/5) S3HPG->mGluR binds Gq Gq Protein mGluR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ Increase Ca_ER->Ca_cyto release

Caption: Signaling pathway of this compound-induced calcium release.

G start Start cell_prep Cell Preparation (Plating) start->cell_prep dye_loading Calcium Indicator Loading (e.g., Fluo-4 AM) cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deester De-esterification wash->deester baseline Acquire Baseline Fluorescence deester->baseline agonist Apply (S)-3-HPG baseline->agonist recording Record Calcium Response agonist->recording controls Apply Controls (Ionomycin/EGTA) recording->controls analysis Data Analysis (ΔF/F₀) controls->analysis end End analysis->end

Caption: General experimental workflow for (S)-3-HPG calcium imaging.

References

(S)-3-Hydroxyphenylglycine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of (S)-3-Hydroxyphenylglycine, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the handling, storage, and stability of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored at -20°C.[1] The container should be tightly sealed and stored in a dry, cool, and well-ventilated area to prevent degradation.[2][3]

Q2: I received the product at room temperature. Is it still viable?

A2: this compound is generally shipped at room temperature and is considered stable under these conditions for short durations.[1] Upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term preservation.[1]

Q3: How should I handle this compound in the laboratory?

A3: It is recommended to handle this compound in a well-ventilated area.[2] Avoid the formation of dust and aerosols.[2][3] Personal protective equipment, including gloves and safety glasses, should be worn to prevent contact with skin and eyes.[2]

Q4: My this compound has changed color. Is it still usable?

A4: A change in the appearance of the compound, which is typically an off-white solid, may indicate potential degradation.[1] The usability would depend on the specific requirements of your experiment. It is advisable to perform a purity analysis, such as HPLC, to assess its integrity before use.

Q5: What is the stability of this compound in solution?

A5: There is limited specific data available on the long-term stability of this compound in various solvents. As a general practice for amino acid solutions, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, it is best to store aliquots at -20°C or -80°C to minimize degradation. The stability will be dependent on the solvent, pH, and storage temperature. A pilot stability study is recommended for your specific buffer and storage conditions.

Q6: What are the potential degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively documented, related phenylglycine compounds can be susceptible to oxidation, especially at the hydroxyl group on the phenyl ring, and racemization under certain pH conditions. Degradation can also occur via general amino acid degradation pathways.

Q7: How can I check the purity of my this compound sample?

A7: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] These methods can help identify and quantify the parent compound and any potential impurities or degradation products.

Stability and Storage Conditions Summary

ParameterRecommendationSource(s)
Storage Temperature (Solid) -20°C[1]
Shipping Temperature Room Temperature (Ambient)[1]
Storage Environment Dry, cool, and well-ventilated place.[2][3]
Container Tightly closed container.[2][3]
Solution Storage Prepare fresh. If necessary, store aliquots at ≤ -20°C.General Best Practice

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions. This will help in identifying potential degradation products and determining the stability-indicating nature of an analytical method, such as HPLC.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, methanol, and acetonitrile

  • Suitable buffer for HPLC mobile phase

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in a calibrated oven at 60°C for 48 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound in each condition by comparing the peak area of the parent compound to that of an unstressed control sample.

    • Identify and quantify any major degradation products.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_chemical Chemical Environment Temperature Temperature Stability This compound Stability Temperature->Stability Affects reaction rates Humidity Humidity Humidity->Stability Can promote hydrolysis Light Light Exposure Light->Stability Can cause photodegradation pH pH of Solution pH->Stability Influences hydrolysis and racemization Solvent Solvent Type Solvent->Stability Affects solubility and reactivity Oxidizing_Agents Presence of Oxidizing Agents Oxidizing_Agents->Stability Can lead to oxidation

References

Technical Support Center: Control of (S)-3-Hydroxyphenylglycine Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Hydroxyphenylglycine. The following information is designed to help you control and verify the enantiomeric purity of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control the enantiomeric purity of this compound?

A1: this compound is a key building block in the synthesis of various pharmaceuticals. The stereochemistry of such intermediates is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even cause undesirable side effects. Therefore, regulatory agencies require strict control over the enantiomeric purity of chiral drugs and their intermediates.

Q2: What are the primary analytical techniques for determining the enantiomeric purity of this compound?

A2: The most common and reliable techniques for determining the enantiomeric purity of this compound are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[1][2] An alternative approach is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation and quantification of the remaining enantiomer.

Q3: How do I choose between chiral HPLC and chiral SFC for my analysis?

A3: The choice between chiral HPLC and SFC depends on several factors, including available instrumentation, desired analysis speed, and solvent consumption considerations. Chiral SFC often offers faster analysis times and reduced organic solvent usage compared to HPLC.[2][3] However, chiral HPLC is a widely established and robust technique with a broad range of available chiral stationary phases (CSPs). For polar and zwitterionic molecules like 3-hydroxyphenylglycine, specialized CSPs and mobile phase conditions are necessary for both techniques to achieve optimal separation.

Q4: Can I use a non-chiral HPLC method to determine enantiomeric purity?

A4: A standard (achiral) HPLC method cannot directly separate enantiomers. However, an indirect method can be employed where the enantiomers of 3-Hydroxyphenylglycine are first derivatized with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a conventional achiral column (e.g., C18).[1] This approach adds a sample preparation step and requires a chiral derivatizing agent of high enantiomeric purity.

Analytical Methods: A Quantitative Comparison

The following table summarizes the typical performance characteristics of different analytical techniques for the determination of enantiomeric purity of amino acids, providing a basis for method selection for this compound.

ParameterChiral HPLCChiral SFCEnzymatic Kinetic Resolution with HPLC analysis
Resolution (Rs) 1.5 - 3.01.5 - 4.0N/A (Separation is post-reaction)
Analysis Time (min) 10 - 302 - 105 - 20 (for HPLC analysis)
Limit of Quantification (LOQ) for minor enantiomer ~0.05%~0.05%Dependent on subsequent HPLC method
Solvent Consumption per run (mL) 15 - 455 - 2010 - 30 (for HPLC analysis)
Typical Mobile Phase Hexane/Ethanol, Acetonitrile/Water with additivesSupercritical CO2/Methanol with additivesAqueous buffer for reaction, HPLC mobile phase for analysis
Relative Cost per Sample ModerateModerate to High (instrumentation)Moderate (enzyme and analysis)
Throughput ModerateHighLow to Moderate

Detailed Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity of 3-Hydroxyphenylglycine

This protocol provides a starting point for developing a validated chiral HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

Materials:

  • This compound reference standard

  • Racemic 3-Hydroxyphenylglycine

  • HPLC grade Hexane

  • HPLC grade Ethanol

  • HPLC grade Methanol

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA)

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® AD-H or a macrocyclic glycopeptide-based CSP like Astec® CHIROBIOTIC™ T is recommended for polar amino acids.[4]

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Ethanol with 0.1% TFA (for acidic nature of the amino acid) or 0.1% DEA (for basic nature) in the alcohol modifier. Start with a ratio of 90:10 (Hexane:Ethanol) and adjust as needed.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm or 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the 3-Hydroxyphenylglycine sample in 10 mL of the mobile phase.

Method Validation Parameters to Evaluate (as per ICH guidelines): [5][6]

  • Specificity: Ensure no interference from impurities or related substances.

  • Linearity: Establish a linear relationship between the concentration of the minor enantiomer and its peak area.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking the sample with known amounts of the undesired enantiomer.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.

Enzymatic Kinetic Resolution of Phenylglycine Derivatives followed by HPLC Analysis

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of a phenylglycine derivative, which can be adapted for 3-Hydroxyphenylglycine.

Materials:

  • Racemic 3-Hydroxyphenylglycine derivative (e.g., N-acetyl or ester)

  • Lipase (B570770) (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)[7][8]

  • Organic solvent (e.g., Toluene, Hexane)

  • Acyl donor (for transesterification, e.g., vinyl acetate) or water (for hydrolysis)

  • Phosphate buffer (pH 7.0)

Experimental Procedure:

  • Enzyme Immobilization (Optional but Recommended): Immobilize the lipase on a suitable support to improve stability and reusability.

  • Reaction Setup: In a sealed vial, dissolve the racemic 3-Hydroxyphenylglycine derivative in the chosen organic solvent.

  • Initiate Reaction: Add the lipase (free or immobilized) and the acyl donor (for transesterification) or water (for hydrolysis) to the reaction mixture.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with agitation.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and product.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Evaporate the solvent and separate the product from the unreacted substrate using appropriate techniques (e.g., extraction, chromatography).

  • Enantiomeric Purity Analysis: Determine the enantiomeric purity of the unreacted substrate and the product by chiral HPLC using a validated method as described above.

Troubleshooting Guides

Chiral HPLC/SFC Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor or no resolution of enantiomers - Inappropriate Chiral Stationary Phase (CSP).- Suboptimal mobile phase composition.- Incorrect flow rate.- Unsuitable column temperature.- Screen different types of CSPs (polysaccharide, macrocyclic glycopeptide, etc.).- Systematically vary the mobile phase composition (e.g., type and percentage of organic modifier, additives like TFA or DEA).- Try a lower flow rate, as chiral separations are often sensitive to this parameter.[9]- Evaluate the effect of different column temperatures.
Peak tailing - Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).- Column contamination.- Inappropriate sample solvent.- Column overload.- Add a competitor (acid or base) to the mobile phase to block active sites.- Flush the column with a strong solvent.- Ensure the sample is dissolved in a solvent compatible with the mobile phase.- Reduce the sample concentration or injection volume.[10]
Poor reproducibility of retention times and/or resolution - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Insufficient column equilibration time.- Changes in the stationary phase over time.- Prepare mobile phase fresh daily and ensure accurate composition.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the new mobile phase, which can be longer for chiral columns.[9]- Use a dedicated column for the specific method and monitor its performance over time.
High backpressure - Blocked column inlet frit.- Particulate matter in the sample or mobile phase.- Precipitation of the sample on the column.- Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases through a 0.45 µm filter.- Ensure the sample is fully dissolved in the mobile phase.

Visualizations

Enantiomeric_Purity_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Enantiomeric Purity Analysis cluster_result Outcome Synthesis Chemical Synthesis or Enzymatic Resolution Method_Selection Method Selection: Chiral HPLC, Chiral SFC, or Indirect Method Synthesis->Method_Selection Method_Development Method Development & Optimization Method_Selection->Method_Development Method_Validation Method Validation (ICH) Method_Development->Method_Validation Routine_Analysis Routine Analysis of Batches Method_Validation->Routine_Analysis Purity_Confirmation Confirmation of Enantiomeric Purity > 99.5% Routine_Analysis->Purity_Confirmation

Workflow for Controlling Enantiomeric Purity.

Troubleshooting_Logic cluster_resolution Resolution Troubleshooting cluster_tailing Peak Tailing Troubleshooting cluster_reproducibility Reproducibility Troubleshooting Problem Chromatographic Problem Identified Poor_Resolution Poor or No Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Poor_Reproducibility Poor Reproducibility Problem->Poor_Reproducibility Check_CSP Evaluate CSP Selection Poor_Resolution->Check_CSP Add_Competitor Add Mobile Phase Additive Peak_Tailing->Add_Competitor Standardize_MP_Prep Standardize Mobile Phase Prep Poor_Reproducibility->Standardize_MP_Prep Optimize_MP Optimize Mobile Phase Check_CSP->Optimize_MP Adjust_Flow_Temp Adjust Flow Rate & Temperature Optimize_MP->Adjust_Flow_Temp Check_Sample_Prep Review Sample Preparation Add_Competitor->Check_Sample_Prep Reduce_Load Reduce Sample Load Check_Sample_Prep->Reduce_Load Ensure_Equilibration Ensure Sufficient Equilibration Standardize_MP_Prep->Ensure_Equilibration Monitor_System Monitor System Performance Ensure_Equilibration->Monitor_System

Troubleshooting Decision Tree for Chiral Separations.

References

Best practices for handling and disposing of (S)-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and disposing of (S)-3-Hydroxyphenylglycine. It also includes detailed troubleshooting guides and FAQs to address common issues encountered during experimental procedures.

Safety, Handling, and Disposal

Proper management of this compound is crucial for laboratory safety and experimental integrity. The following table summarizes key safety information.

ParameterGuidelineCitation
Appearance Beige powder solid[1]
Storage Keep in a dry, cool, and well-ventilated place. The container should be tightly closed.[1]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes, and do not breathe in the dust. Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1][2]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1]
First Aid (Inhalation) Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]
First Aid (Ingestion) Clean the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
Disposal Dispose of as hazardous waste in accordance with local, regional, and national regulations. Do not empty into drains. The material can be sent to a licensed chemical destruction plant.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the use of this compound in research.

Compound Preparation and Storage

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in water.[3] To prepare a stock solution, dissolve the compound in sterile, deionized water or a suitable buffer like PBS.[4] If you encounter solubility issues, gentle warming or the addition of a small amount of NaOH can aid dissolution.[4][5] For cellular and electrophysiology experiments, it is common to prepare a high-concentration stock solution (e.g., 10-100 mM) which is then diluted to the final working concentration in the experimental medium.

Q2: My this compound powder has slightly discolored. Can I still use it?

A2: The compound is sensitive to air and light, and oxidation may cause a slight discoloration.[6] This should not affect the performance of the product. However, for best results, always store the solid material at -20°C, desiccated, and protected from light.[3][6]

Q3: How should I store my stock solution?

A3: For optimal stability, it is highly recommended to prepare fresh solutions for each experiment.[4] If storage is necessary, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4][7] Stock solutions are typically stable for up to one month when stored at -20°C.[3][6] Be aware that the compound can rapidly decompose in alkaline solutions.[3][6]

Q4: I am not seeing the expected biological effect in my experiment. Could my compound have degraded?

A4: Yes, degradation is a possibility, especially with improper storage. Users have reported that stock solutions of DHPG (a closely related compound) are very sensitive to freeze-thaw cycles and that aliquots are often only viable for a couple of weeks.[7] It is recommended to use a fresh aliquot for each experiment or prepare the solution fresh from powder.[7]

Experimental Issues

Q5: I am trying to induce long-term depression (LTD) in hippocampal slices with this compound (as DHPG), but I am not observing a stable depression. What could be the issue?

A5: Several factors could contribute to this issue:

  • Compound Stability: As mentioned, the stability of the compound in solution is critical. Ensure you are using a fresh, properly prepared solution.[7]

  • Concentration: The effective concentration can vary. While 50-100 µM is commonly used for LTD induction, a dose-response experiment may be necessary for your specific preparation.[8][9][10]

  • Slice Health: The viability of your hippocampal slices is paramount. Ensure your slicing and incubation procedures are optimized.

  • Experimental Conditions: Factors such as the age of the animals used, the specific brain region, and the composition of your artificial cerebrospinal fluid (aCSF) can influence the outcome.[7] Some researchers have found that adding a GABA-A receptor antagonist like bicuculline (B1666979) to the aCSF can help in observing DHPG-induced LTD.[7]

Q6: I am observing high variability between my experimental replicates. What could be the cause?

A6: High variability can stem from inconsistent preparation of working solutions or degradation of stock solutions.[11] To minimize this:

  • Always use a freshly thawed aliquot of your stock solution for each experiment.

  • Ensure accurate and consistent dilution to the final working concentration.

  • Thoroughly vortex the working solution before applying it to your experimental system.[11]

Q7: Does this compound activate both mGluR1 and mGluR5?

A7: Yes, (S)-3,5-DHPG, the active enantiomer, is a selective agonist for group I metabotropic glutamate (B1630785) receptors, which includes both mGluR1 and mGluR5.[3][12] It has a higher potency at mGluR5 (EC50 ~2 µM) compared to mGluR1 (EC50 ~6.6 µM).[3]

Experimental Protocols

Protocol for Chemical Induction of Long-Term Depression (LTD) in Hippocampal Slices

This protocol is a general guideline for inducing LTD using (S)-3,5-dihydroxyphenylglycine (DHPG).

  • Slice Preparation: Prepare hippocampal slices (300-400 µm thick) from your animal model of choice and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Baseline Recording: Obtain stable baseline synaptic recordings (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 10-20 minutes.

  • DHPG Application: Perfuse the slices with aCSF containing 50-100 µM (S)-3,5-DHPG for a duration of 5-10 minutes.[8][9]

  • Washout: Following DHPG application, wash the slices with regular aCSF for at least 60 minutes to observe the induction and stabilization of LTD.[7]

  • Data Analysis: The magnitude of LTD is calculated as the percentage decrease in the synaptic response compared to the baseline recording.

Signaling Pathways and Workflows

This compound acts as an agonist at group I metabotropic glutamate receptors (mGluR1 and mGluR5), which are Gq-protein coupled receptors. Their activation initiates a canonical signaling cascade leading to intracellular calcium release and the activation of various downstream effectors.

Experimental Workflow for Investigating DHPG-Induced LTD

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Hippocampal Slices B Slice Recovery (>=1 hr in aCSF) A->B C Establish Stable Baseline Recording (10-20 min) D Bath Apply DHPG (50-100 µM, 5-10 min) C->D E Washout with aCSF (>=60 min) D->E F Record Synaptic Potentials E->F G Analyze LTD Magnitude F->G

Caption: Workflow for a typical electrophysiology experiment to induce and measure DHPG-LTD.

Group I mGluR Signaling Pathway

G DHPG This compound (DHPG) mGluR1_5 mGluR1 / mGluR5 DHPG->mGluR1_5 activates Gq Gq Protein mGluR1_5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Intracellular Ca2+ Release ER->Ca2 Downstream Downstream Effectors (e.g., ERK, MAPK) Ca2->Downstream activates PKC->Downstream activates

Caption: Canonical signaling pathway activated by this compound via group I mGluRs.

References

Validation & Comparative

A Comparative Analysis of (S)-3-Hydroxyphenylglycine and (S)-3,5-DHPG Activity at Group I Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of two synthetic agonists for Group I metabotropic glutamate (B1630785) receptors (mGluRs), (S)-3-Hydroxyphenylglycine ((S)-3HPG) and (S)-3,5-Dihydroxyphenylglycine ((S)-3,5-DHPG). This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting objective experimental data on their potency, efficacy, and selectivity at mGluR1 and mGluR5.

Introduction to Group I mGluR Agonists

Group I metabotropic glutamate receptors, comprising mGluR1 and mGluR5, are G-protein coupled receptors that play crucial roles in excitatory synaptic transmission and plasticity.[1][2] Their activation initiates a signaling cascade through Gαq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] This signaling pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

Given their involvement in numerous physiological and pathological processes, including learning, memory, and neurodegenerative diseases, the development of selective agonists for Group I mGluRs has been a key focus of neuroscience research. (S)-3HPG and (S)-3,5-DHPG are two such compounds that have been instrumental in elucidating the function of these receptors.

Quantitative Comparison of Agonist Activity

The following table summarizes the available quantitative data for the potency and efficacy of this compound and (S)-3,5-DHPG at mGluR1 and mGluR5. The data has been compiled from various in vitro studies.

CompoundReceptorAssay TypeParameterValue (µM)Reference
This compound mGluR1aInositol Phosphate AccumulationEC₅₀97[2][4]
mGluR1aAgonist ActivityWeak Agonist[4]
mGluR5aInositol Phosphate AccumulationAgonist ActivityPartial Agonist[2]
(S)-3,5-Dihydroxyphenylglycine mGluR1aRadioligand BindingKᵢ0.9
mGluR5aRadioligand BindingKᵢ3.9
mGluR1Inositol Phosphate AccumulationEC₅₀6.6
mGluR5Inositol Phosphate AccumulationEC₅₀2
mGluR1a/5aAgonist ActivityPartial Agonist[3][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist (S)-3HPG or (S)-3,5-DHPG mGluR Group I mGluR (mGluR1/mGluR5) Agonist->mGluR Binds to Gq Gαq/11 mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Group I mGluR Signaling Pathway.

G cluster_0 Experimental Workflow: Radioligand Binding Assay A Prepare cell membranes expressing mGluR1 or mGluR5 B Incubate membranes with a fixed concentration of radiolabeled antagonist A->B C Add increasing concentrations of (S)-3HPG or (S)-3,5-DHPG B->C D Separate bound and free radioligand by filtration C->D E Quantify radioactivity of bound ligand D->E F Determine Ki value from competition binding curve E->F

Radioligand Binding Assay Workflow.

G cluster_1 Experimental Workflow: Phosphoinositide Hydrolysis Assay G Culture cells expressing mGluR1 or mGluR5 H Label cells with [³H]-myo-inositol G->H I Incubate cells with increasing concentrations of agonist H->I J Stop reaction and extract inositol phosphates (IPs) I->J K Separate IPs using ion-exchange chromatography J->K L Quantify [³H]-IPs by scintillation counting K->L M Determine EC₅₀ value from dose-response curve L->M

Phosphoinositide Hydrolysis Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound.

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human mGluR1 or mGluR5 receptor.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes to the assay buffer.

    • Add a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]MPEP for mGluR5).

    • Add a range of concentrations of the unlabeled test compound ((S)-3HPG or (S)-3,5-DHPG).

    • Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay (for EC₅₀ Determination)

This protocol describes a common method for measuring the accumulation of inositol phosphates (IPs) as a functional readout of Gαq-coupled receptor activation.

  • Cell Culture and Labeling:

    • Plate cells expressing mGluR1 or mGluR5 in 24-well plates.

    • Incubate the cells overnight in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl. Lithium chloride inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add increasing concentrations of the agonist ((S)-3HPG or (S)-3,5-DHPG) and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).

    • Neutralize the extracts.

  • Separation and Quantification of IPs:

    • Apply the neutralized extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Wash the columns to remove unbound material.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

    • Add the eluate to scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-IP accumulation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

Both this compound and (S)-3,5-Dihydroxyphenylglycine are valuable pharmacological tools for investigating the function of Group I metabotropic glutamate receptors. The available data indicates that (S)-3,5-DHPG is a potent agonist at both mGluR1 and mGluR5.[4] In contrast, this compound appears to be a weaker, partial agonist at mGluR1, with its activity at mGluR5 being less well-defined in the public literature.[2][4]

The choice between these two compounds will depend on the specific experimental goals. For studies requiring potent and broad activation of both mGluR1 and mGluR5, (S)-3,5-DHPG is a well-characterized and suitable option. If a weaker or potentially more selective activation of mGluR1 is desired, (S)-3HPG could be considered, although its activity profile, particularly at mGluR5, should be carefully characterized within the experimental system being used. The detailed experimental protocols provided in this guide offer a starting point for researchers to perform such characterizations and to further explore the nuanced pharmacology of these important research compounds.

References

A Comparative Guide: (S)-3-Hydroxyphenylglycine versus Quisqualate at Metabotropic Glutamate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key research compounds, (S)-3-Hydroxyphenylglycine ((S)-3HPG) and quisqualate, and their interactions with the eight subtypes of metabotropic glutamate (B1630785) receptors (mGluRs). Understanding the distinct pharmacological profiles of these agonists is crucial for designing experiments and developing selective therapeutic agents targeting the glutamatergic system.

Introduction to the Compounds

This compound , a synthetic phenylglycine derivative, is recognized for its selective agonist activity at Group I mGluRs.[1][2] In contrast, quisqualate , a potent excitatory amino acid originally isolated from the seeds of Quisqualis indica, exhibits broader agonist activity, most notably at Group I mGluRs, but also interacts with other mGluR subtypes and ionotropic glutamate receptors (iGluRs), specifically AMPA and kainate receptors.[3][4] This lack of selectivity can complicate the interpretation of experimental results.

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the potency (EC₅₀/IC₅₀) of this compound and quisqualate at the eight mGluR subtypes. Data has been compiled from various in vitro studies. It is important to note that experimental values can vary depending on the specific assay conditions and cell systems used.

Table 1: Potency (EC₅₀/IC₅₀ in µM) of this compound and Quisqualate at mGluR Subtypes

mGluR SubtypeGroupThis compound (EC₅₀/IC₅₀ in µM)Quisqualate (EC₅₀/IC₅₀ in µM)
mGluR1 IAgonist[1][5]Potent Agonist[3]
mGluR2 IIAgonist[6][7]Weak Agonist/Inactive[8]
mGluR3 IIData not availableData not available
mGluR4 IIIInactive[1][2]Weak Agonist/Inactive[8]
mGluR5 IAgonistPotent Agonist[9]
mGluR6 IIIData not availableData not available
mGluR7 IIIData not availableData not available
mGluR8 IIIData not availableData not available

Data not available indicates that comprehensive and consistent quantitative data was not found in the surveyed literature.

Signaling Pathways of mGluR Subtypes

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This process generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10]

  • Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10]

mGluR_Signaling_Pathways cluster_GroupI Group I (mGluR1, mGluR5) cluster_GroupII_III Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) Agonist_I Agonist ((S)-3HPG, Quisqualate) mGluR1_5 mGluR1/5 Agonist_I->mGluR1_5 Gq11 Gq/11 mGluR1_5->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Agonist_II_III Agonist mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 Agonist_II_III->mGluR2_3_4_6_7_8 Gio Gi/o mGluR2_3_4_6_7_8->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inhibition Decreased PKA Activity cAMP->PKA_inhibition

Figure 1: Signaling pathways of Group I, II, and III mGluRs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and quisqualate.

Phosphoinositide (PI) Hydrolysis Assay

This assay is primarily used to measure the functional activity of Gq/11-coupled receptors, such as Group I mGluRs.

  • Principle: Activation of Gq/11-coupled receptors stimulates PLC, which hydrolyzes PIP₂ into IP₃ and DAG. The accumulation of inositol phosphates (IPs), including IP₃, is measured as an indicator of receptor activation.

  • Methodology:

    • Cell Culture and Labeling: Cells expressing the mGluR subtype of interest are cultured and incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

    • Compound Incubation: The cells are then washed and incubated with the test compound ((S)-3HPG or quisqualate) in the presence of lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • Extraction and Quantification: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates is collected.

    • Chromatography: The [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography.

    • Scintillation Counting: The amount of radioactivity in the eluted inositol phosphate (B84403) fraction is quantified using a scintillation counter. The results are typically expressed as a percentage of the basal response or as fold-increase over baseline.

Calcium Mobilization Assay

This is another common functional assay for Gq/11-coupled receptors that measures the increase in intracellular calcium concentration upon receptor activation.

  • Principle: Activation of Group I mGluRs leads to the IP₃-mediated release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ is detected using a fluorescent calcium indicator.

  • Methodology:

    • Cell Culture and Dye Loading: Cells expressing the target mGluR are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound is automatically injected into each well.

    • Fluorescence Measurement: The fluorescence intensity is measured in real-time, both before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

    • Data Analysis: The change in fluorescence is used to determine the agonist's potency (EC₅₀) and efficacy.

GTPγS Binding Assay

This assay measures the activation of G proteins and can be used for all G protein-coupled receptors (GPCRs), including all mGluR subtypes.

  • Principle: Upon agonist binding, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation, as it binds irreversibly to the activated Gα subunit.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR of interest.

    • Incubation: The membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

    • Separation: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes while allowing unbound [³⁵S]GTPγS to be washed away.

    • Scintillation Counting: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting. An increase in bound radioactivity indicates receptor activation.

Electrophysiology Recordings

Electrophysiological techniques are used to measure changes in the electrical properties of neurons in response to mGluR activation.

  • Principle: mGluR activation can modulate ion channel activity and neuronal excitability. These changes can be recorded as alterations in membrane potential, current, or synaptic transmission.

  • Methodology:

    • Slice Preparation: Acute brain slices containing the region of interest are prepared from rodents.

    • Recording: Whole-cell patch-clamp or field potential recordings are performed on neurons within the slice.

    • Compound Application: The test compound is applied to the slice via bath perfusion.

    • Data Acquisition and Analysis: Changes in membrane potential, holding current, or the amplitude and frequency of synaptic events are recorded and analyzed to determine the effect of the compound on neuronal activity.

Experimental_Workflow start Start: Select mGluR Subtype cell_culture Cell Culture/ Tissue Preparation start->cell_culture assay_selection Select Assay cell_culture->assay_selection pi_assay PI Hydrolysis Assay assay_selection->pi_assay Group I ca_assay Calcium Mobilization Assay assay_selection->ca_assay Group I gtp_assay GTPγS Binding Assay assay_selection->gtp_assay All Groups ephys_assay Electrophysiology assay_selection->ephys_assay All Groups compound_prep Prepare (S)-3HPG and Quisqualate Solutions pi_assay->compound_prep ca_assay->compound_prep gtp_assay->compound_prep ephys_assay->compound_prep incubation Incubate with Test Compound compound_prep->incubation measurement Measure Response incubation->measurement data_analysis Data Analysis (EC₅₀/IC₅₀, Efficacy) measurement->data_analysis end End: Compare Potency and Efficacy data_analysis->end

Figure 2: A typical experimental workflow for comparing agonists.

Logical Relationship of Agonist Classification

The classification of this compound and quisqualate is based on their observed activity at different mGluR subtypes.

Agonist_Classification cluster_compounds Compounds cluster_activity Activity Profile cluster_targets Primary Targets S3HPG This compound Selective_Group_I Selective Group I Agonist S3HPG->Selective_Group_I is a Quisqualate Quisqualate Broad_Spectrum_Agonist Broad Spectrum Agonist Quisqualate->Broad_Spectrum_Agonist is a mGluR1 mGluR1 Selective_Group_I->mGluR1 activates mGluR5 mGluR5 Selective_Group_I->mGluR5 activates Broad_Spectrum_Agonist->mGluR1 potently activates Broad_Spectrum_Agonist->mGluR5 potently activates Other_mGluRs Other mGluRs Broad_Spectrum_Agonist->Other_mGluRs may activate iGluRs iGluRs Broad_Spectrum_Agonist->iGluRs activates

Figure 3: Logical classification of (S)-3HPG and quisqualate.

Conclusion

This guide highlights the key differences between this compound and quisqualate in their interactions with mGluR subtypes. (S)-3HPG serves as a valuable tool for selectively probing the function of Group I mGluRs. Quisqualate, while a potent Group I agonist, exhibits a broader pharmacological profile that includes other mGluRs and iGluRs, necessitating careful consideration in experimental design and data interpretation. The provided experimental protocols and diagrams offer a foundational understanding for researchers investigating the complex roles of metabotropic glutamate receptors in health and disease. Further research is warranted to fully elucidate the activity of these compounds across all mGluR subtypes.

References

Validating (S)-3-Hydroxyphenylglycine as a Selective mGluR1 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-3-Hydroxyphenylglycine ((S)-3HPG) as a selective agonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its performance is evaluated against other well-established mGluR1 agonists, supported by experimental data and detailed protocols to aid in research and drug development.

This compound has been identified as a selective agonist for the Group I metabotropic glutamate receptors, specifically showing activity at mGluR1 while being inactive at mGluR2 and mGluR4 subtypes.[1] Seminal work by Hayashi et al. (1994) characterized (S)-3HPG as a "weak agonist" at mGluR1, demonstrating its ability to stimulate receptor activity.[2][3] This guide offers a comparative analysis of (S)-3HPG with other known mGluR1 agonists to provide a comprehensive understanding of its pharmacological profile.

Comparative Analysis of mGluR1 Agonists

To objectively assess the efficacy and potency of this compound, its pharmacological data is presented alongside other common mGluR1 agonists. The following tables summarize key quantitative metrics from in vitro studies.

Table 1: Potency and Efficacy of mGluR1 Agonists

CompoundReceptor TargetAgonist Activity (EC50/Kᵢ)Reference
This compound ((S)-3HPG) mGluR1Weak Agonist (Specific EC50 not reported in cited literature)[2][3]
(S)-3,5-Dihydrophenylglycine ((S)-3,5-DHPG)mGluR1aKᵢ = 0.9 µM
(S)-3,5-Dihydrophenylglycine ((S)-3,5-DHPG)mGluR1Apparent EC50 slightly lower than ACPD[4]
Quisqualic AcidmGluR1-

Table 2: Selectivity Profile of mGluR Agonists

CompoundmGluR1 ActivitymGluR2 ActivitymGluR4 ActivityReference
This compound ((S)-3HPG) AgonistNo EffectNo Effect[1]
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)AntagonistAgonistNo Effect[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the mGluR1 signaling cascade and a typical experimental workflow for agonist characterization.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR1 mGluR1 Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Induces Agonist Agonist ((S)-3-HPG) Agonist->mGluR1 Binds

Caption: mGluR1 signaling cascade initiated by agonist binding.

Experimental_Workflow start Start: Cell Culture (e.g., CHO cells expressing mGluR1) assay_prep Assay Preparation (e.g., Labeling with [³H]myo-inositol or Ca²⁺ indicator dye) start->assay_prep agonist_add Addition of (S)-3-HPG and other agonists at varying concentrations assay_prep->agonist_add incubation Incubation agonist_add->incubation measurement Measurement of Downstream Signal (Inositol Phosphates or Intracellular Ca²⁺) incubation->measurement analysis Data Analysis (Dose-Response Curves, EC50 Calculation) measurement->analysis end End: Validation of Agonist Activity analysis->end

Caption: Workflow for characterizing mGluR1 agonist activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. The following are summaries of key experimental protocols used to validate mGluR1 agonists.

Phosphoinositide Hydrolysis Assay (Inositol Phosphate Accumulation)

This assay measures the production of inositol (B14025) phosphates (IPs), a downstream signaling product of mGluR1 activation.

1. Cell Culture and Labeling:

  • Chinese Hamster Ovary (CHO) cells stably expressing the mGluR1 subtype are cultured in appropriate media.

  • Cells are seeded in multi-well plates and grown to near confluency.

  • The cells are then labeled by incubation with myo-[³H]inositol in inositol-free medium overnight to allow for incorporation into membrane phosphoinositides.

2. Agonist Stimulation:

  • Prior to stimulation, the cells are washed with a buffer (e.g., Krebs-Ringer) containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Cells are pre-incubated with the LiCl-containing buffer.

  • This compound and other test agonists are added at various concentrations and incubated for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction and Quantification of Inositol Phosphates:

  • The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • The cell lysates are collected, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography (e.g., Dowex columns).

  • The amount of accumulated [³H]-inositol phosphates is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data are expressed as the amount of radioactivity in the IP fraction relative to the total radioactivity incorporated into the cells.

  • Dose-response curves are generated by plotting the IP accumulation against the logarithm of the agonist concentration.

  • The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from these curves.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon mGluR1 activation.

1. Cell Culture and Dye Loading:

  • Cells expressing mGluR1 (e.g., HEK293 or CHO cells) are plated in black-walled, clear-bottom multi-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specific duration at 37°C. The AM ester form of the dye allows it to cross the cell membrane.

  • Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cells.

2. Agonist Addition and Fluorescence Measurement:

  • The plates are placed in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • This compound or other agonists are injected into the wells, and the change in fluorescence intensity is monitored in real-time. The increase in fluorescence corresponds to the rise in intracellular calcium.

3. Data Analysis:

  • The change in fluorescence is typically expressed as a ratio over the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF).

  • Dose-response curves are constructed by plotting the peak fluorescence response against the agonist concentration.

  • EC50 values are determined from these curves to quantify the potency of the agonists.

Conclusion

This compound serves as a selective, albeit weak, agonist for the mGluR1 receptor. Its utility in research lies in its ability to activate mGluR1 without significantly affecting mGluR2 and mGluR4. For studies requiring more potent activation of mGluR1, compounds such as (S)-3,5-DHPG or Quisqualate may be more suitable alternatives. The provided experimental protocols offer a foundation for researchers to independently validate and further characterize the activity of (S)-3HPG and other novel mGluR1 modulators.

References

Cross-Validation of (S)-3-Hydroxyphenylglycine Effects with mGluR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxyphenylglycine ((S)-3-HPG), a potent agonist of group I metabotropic glutamate (B1630785) receptors (mGluRs), has been a critical tool in elucidating the roles of mGluR1 and mGluR5 in various physiological and pathological processes. To dissect the specific contributions of these receptor subtypes, researchers have extensively employed selective antagonists in cross-validation studies. This guide provides a comparative analysis of the effects of (S)-3-HPG when co-administered with selective mGluR1 and mGluR5 antagonists, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data from key studies, highlighting the differential blockade of (S)-3-HPG (often referred to as DHPG in the literature) induced effects by selective mGluR1 and mGluR5 antagonists.

Table 1: Antagonism of DHPG-Induced Electrophysiological Effects in Hippocampal CA1 Pyramidal Cells [1][2]

Agonist Effect (DHPG)mGluR1 Antagonist (LY367385)mGluR5 Antagonist (MPEP)
Depolarization BlockedNo Effect
Increased Intracellular Ca2+ SuppressedNo Effect
Increased sIPSC Frequency BlockedNo Effect
Inhibition of Schaffer Collateral Transmission BlockedNo Effect
Suppression of IAHP No EffectAntagonized
Potentiation of NMDA Receptor Currents No EffectAntagonized
Suppression of Evoked IPSCs Partial BlockadePartial Blockade (Requires both for full antagonism)

Table 2: Antagonism of DHPG-Induced Behavioral and Seizure Activity in Mice [3]

Agonist Effect (DHPG Dose)mGluR1 Antagonist (LY456236)mGluR5 Antagonist (MPEP)mGluR2/3 Antagonist (LY341495)
Behavioral Syndrome (400 nmol) AntagonizedNo EffectNo Effect
Scratching Behaviors (30 nmol) AntagonizedNo EffectNo Effect
Generalized Seizures (30 nmol) BlockedNot ReportedNot Reported
Generalized Seizures (400 nmol) Not BlockedNot ReportedNot Reported

Table 3: Antagonism of DHPG-Induced Long-Term Depression (LTD) in the Hippocampus [4][5]

Type of LTDmGluR1 Antagonist (LY367385)mGluR5 Antagonist (MPEP)
DHPG-LTD (Postsynaptic) BlockedNo Effect
DHPG-LTD (Presynaptic) Substantially InhibitedSubstantially Inhibited
DHPG-Induced Depotentiation No EffectInhibited

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Electrophysiological Recordings in Hippocampal Slices[1][2]
  • Animal Model: Male Sprague-Dawley rats (3-5 weeks old).

  • Slice Preparation: Transverse hippocampal slices (400 µm) were prepared in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Recording Technique: Whole-cell patch-clamp recordings were obtained from CA1 pyramidal neurons.

  • Drug Application:

    • (S)-3,5-DHPG was bath-applied to induce mGluR-mediated responses.

    • The selective mGluR1 antagonist, LY367385, or the selective mGluR5 antagonist, MPEP, were pre-incubated or co-applied to assess their effects on DHPG-induced activity.

  • Data Analysis: Changes in membrane potential, intracellular calcium concentration (measured with Ca2+-imaging techniques), spontaneous and evoked inhibitory postsynaptic currents (sIPSCs and eIPSCs), and the afterhyperpolarization current (IAHP) were measured and compared across different drug conditions.

Behavioral and Seizure Analysis in Mice[3]
  • Animal Model: Male ICR mice.

  • Drug Administration:

    • (S)-3,5-DHPG was administered intracerebroventricularly (i.c.v.) at doses ranging from 10-400 nmol.

    • mGluR antagonists (LY456236, MPEP, LY341495) were administered prior to DHPG.

  • Behavioral Observation: Mice were observed for a specific behavioral syndrome consisting of scratching, facial grooming, tremors, clonus, rearing, and falling. The occurrence and severity of these behaviors were scored.

  • EEG Recording: Surface EEG electrodes were used to record and identify generalized seizures.

  • Data Analysis: The ability of the antagonists to block the DHPG-induced behavioral syndrome and seizures was statistically analyzed.

Induction and Measurement of Long-Term Depression (LTD)[4][5]
  • Animal Model: Male Wistar rats or C57BL/6J mice.

  • Slice Preparation: Hippocampal slices were prepared as described above.

  • LTD Induction:

    • A stable baseline of field excitatory postsynaptic potentials (fEPSPs) was recorded in the CA1 region.

    • LTD was induced by bath application of DHPG (e.g., 30 µM or 100 µM).

  • Pharmacology: The mGluR1 antagonist LY367385 or the mGluR5 antagonist MPEP was applied before and during the DHPG application.

  • Data Analysis: The magnitude of LTD, measured as the percentage depression of the fEPSP slope, was compared between control and antagonist-treated slices.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental logic described in this guide.

G cluster_agonist (S)-3-HPG (DHPG) cluster_receptors Group I mGluRs cluster_antagonists Antagonists cluster_downstream Downstream Effects Agonist (S)-3-HPG mGluR1 mGluR1 Agonist->mGluR1 mGluR5 mGluR5 Agonist->mGluR5 Depolarization Depolarization Increased [Ca2+]i Increased sIPSC Freq. mGluR1->Depolarization Suppression_IAHP Suppression of IAHP NMDA-R Potentiation mGluR5->Suppression_IAHP LY367385 LY367385 LY367385->mGluR1 Blocks MPEP MPEP MPEP->mGluR5 Blocks

Caption: DHPG activates both mGluR1 and mGluR5, leading to distinct downstream effects.

G Start Hippocampal Slice Preparation Baseline Establish Stable Baseline fEPSP Recording Start->Baseline Treatment Pre-incubate with Antagonist (LY367385 or MPEP) Baseline->Treatment Induction Induce LTD with DHPG Treatment->Induction Recording Record fEPSP for 60-90 min Induction->Recording Analysis Analyze Magnitude of LTD Recording->Analysis G cluster_pathways Signaling Pathways cluster_cellular_responses Cellular Responses Agonist (S)-3-HPG (DHPG) Receptors mGluR1 mGluR5 Agonist->Receptors Gq_PLC Gq/11 -> PLC -> IP3 + DAG Receptors->Gq_PLC Ca_PKC Ca2+ Release + PKC Activation Gq_PLC->Ca_PKC Depolarization Neuronal Depolarization Ca_PKC->Depolarization LTD Long-Term Depression (LTD) Ca_PKC->LTD Behavior Behavioral Syndromes Depolarization->Behavior

References

(S)-3,5-Dihydroxyphenylglycine Activity in mGluR1 Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of the group I metabotropic glutamate (B1630785) receptor (mGluR) agonist, (S)-3,5-dihydroxyphenylglycine (DHPG), in wild-type mice versus mGluR1 knockout (KO) mice. While the user specified (S)-3-Hydroxyphenylglycine, the available research literature extensively utilizes the more selective and potent group I mGluR agonist, DHPG, to probe the function of mGluR1. The data presented here, therefore, focuses on DHPG as a representative agonist to elucidate the functional consequences of mGluR1 deletion.

Overview of mGluR1 Function

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[1] Primarily coupled to Gq/G11 proteins, its activation leads to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a wide range of cellular processes.[2] mGluR1 is highly expressed in the cerebellum, particularly in Purkinje cells, as well as in the hippocampus and other brain regions.[4][5] Its involvement in cerebellar long-term depression (LTD), motor coordination, and learning has been well-established through studies on mGluR1 knockout mice.[6][7]

Comparative Analysis of DHPG Activity

The following tables summarize the differential effects of DHPG administration in wild-type and mGluR1 knockout mice, highlighting the critical role of mGluR1 in mediating the agonist's effects.

Electrophysiological Effects
ParameterWild-Type MicemGluR1 Knockout MiceRationale for Difference
Cerebellar Purkinje Cell Response to DHPG Slow excitatory postsynaptic currents (EPSCs)[4]Absence of DHPG-induced slow EPSCs[4]mGluR1 is the primary group I mGluR in Purkinje cells responsible for mediating this response.[4]
Hippocampal Synaptic Plasticity (LTD) DHPG induces long-term depression (LTD)[8][9]Impaired DHPG-induced LTD[6]mGluR1, along with mGluR5, contributes to the induction of LTD in the hippocampus.[8]
Paired-Pulse Facilitation (PPF) in Hippocampus DHPG can modulate PPF, often indicating a presynaptic effect[8][10]Altered or absent DHPG-mediated modulation of PPFThe presynaptic effects of DHPG can be mediated by mGluR1.
Behavioral Effects
Behavioral TestWild-Type MicemGluR1 Knockout MiceRationale for Difference
Motor Coordination (Rotarod) Normal performanceSignificant impairment in motor coordination and learning[6][7]mGluR1 in the cerebellum is essential for motor coordination.[6][7]
Spontaneous Nociceptive Behavior Intrathecal DHPG induces thermal hyperalgesia and allodynia[11]Reduced or absent DHPG-induced nociceptive behaviorsmGluR1 in the spinal cord is involved in pain signaling pathways.[11]

Signaling Pathways and Experimental Workflow

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by mGluR1.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate / DHPG mGluR1 mGluR1 Glutamate->mGluR1 Gq_G11 Gq/G11 mGluR1->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Canonical mGluR1 signaling cascade.

Experimental Workflow for Assessing DHPG Effects

This diagram outlines a typical experimental workflow for comparing the effects of DHPG in wild-type and mGluR1 knockout mice.

Experimental_Workflow cluster_animals Animal Cohorts cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_DHPG WT + DHPG WT->WT_DHPG KO mGluR1 KO Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_DHPG KO + DHPG KO->KO_DHPG Behavior Behavioral Testing (e.g., Rotarod) WT_Vehicle->Behavior Electrophysiology Electrophysiology (e.g., Slice Recording) WT_Vehicle->Electrophysiology WT_DHPG->Behavior WT_DHPG->Electrophysiology KO_Vehicle->Behavior KO_Vehicle->Electrophysiology KO_DHPG->Behavior KO_DHPG->Electrophysiology Analysis Statistical Analysis & Comparison Behavior->Analysis Electrophysiology->Analysis

Caption: Experimental workflow for DHPG studies.

Detailed Experimental Protocols

Animals

mGluR1 knockout mice and their wild-type littermates are used for these experiments. The generation of mGluR1 knockout mice has been previously described.[2] Mice are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Both male and female mice are often used, with age and sex balanced across experimental groups.

Electrophysiology (In Vitro Slice Recordings)
  • Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300-400 µm thick) of the cerebellum or hippocampus are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from Purkinje cells or hippocampal pyramidal neurons.

  • Drug Application: A stable baseline of synaptic activity is recorded. DHPG is then bath-applied at a specific concentration (e.g., 10-100 µM) for a defined period (e.g., 5-10 minutes).[8][10]

  • Data Acquisition and Analysis: Changes in membrane potential, holding current, and synaptic responses (e.g., EPSCs, LTD) are recorded and analyzed using appropriate software.

Behavioral Testing (Rotarod)
  • Apparatus: A standard accelerating rotarod apparatus is used.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Training/Testing: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Multiple trials are typically conducted over several days to assess motor learning.

  • Drug Administration: DHPG or vehicle is administered systemically (e.g., intraperitoneally) or via intracerebroventricular injection at a specified time before testing.

  • Data Analysis: The latency to fall is averaged across trials for each animal and compared between genotypes and treatment groups using statistical methods such as ANOVA.

Conclusion

The comparison of DHPG's activity in wild-type versus mGluR1 knockout mice unequivocally demonstrates the indispensable role of mGluR1 in mediating the electrophysiological and behavioral effects of group I mGluR activation in specific brain circuits. The absence of mGluR1 leads to a loss of DHPG-induced slow synaptic currents in the cerebellum and impairments in hippocampal synaptic plasticity and motor coordination. These findings underscore the importance of mGluR1 as a key regulator of neuronal function and a potential therapeutic target for neurological and psychiatric disorders.

References

Potency Showdown: (S)-3-Hydroxyphenylglycine versus its Racemate at Metabotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuroscience and Drug Development

This guide provides a detailed comparison of the pharmacological potency of the stereoisomer (S)-3-Hydroxyphenylglycine ((S)-3HPG) and its racemic mixture, (R/S)-3-Hydroxyphenylglycine. This analysis is crucial for researchers investigating the function of metabotropic glutamate (B1630785) receptors (mGluRs) and for professionals in drug discovery targeting these receptors for therapeutic intervention. The primary focus of this comparison is on their activity at group I mGluRs, particularly mGluR1, where their agonist properties have been characterized.

Executive Summary

Data Presentation: Potency at mGluR1

The following table summarizes the agonist activity of this compound and its racemate at the mGluR1 subtype. The data is based on functional assays measuring phosphoinositide hydrolysis in recombinant cell lines expressing the receptor.

CompoundTarget ReceptorAgonist ActivityPotency (EC50)Reference
This compound mGluR1Weak AgonistNot explicitly quantified, but active[1]
(R/S)-3-Hydroxyphenylglycine mGluR1Weak AgonistPotency is expected to be approximately half that of the (S)-enantiomer due to the inactivity of the (R)-enantiomer.Inferred from[1]
(R)-3-Hydroxyphenylglycine mGluR1InactiveNo definite agonist activity observed at 1 mM.[1]

Note: While a precise EC50 value for this compound at mGluR1 was not found in the reviewed literature, the study by Hayashi et al. (1994) confirms its agonist activity.[1] The potency of the racemate is inferred based on the principle that only the (S)-enantiomer contributes to the agonist effect at this receptor.

Signaling Pathway and Experimental Workflow

To understand the functional implications of mGluR1 activation by this compound, it is essential to visualize the downstream signaling cascade and the typical experimental workflow for its characterization.

G Group I mGluR Signaling Pathway S-3HPG S-3HPG mGluR1 mGluR1 S-3HPG->mGluR1 Binds to Gq_protein Gq Protein mGluR1->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of group I metabotropic glutamate receptor 1 (mGluR1).

G Experimental Workflow for Potency Determination cluster_0 Cell Culture and Transfection cluster_1 Phosphoinositide Hydrolysis Assay cluster_2 Data Analysis CHO_cells CHO Cells Transfection Transfect with mGluR1 plasmid CHO_cells->Transfection CHO_mGluR1 CHO-mGluR1 cells Transfection->CHO_mGluR1 Labeling Label cells with [³H]-myo-inositol CHO_mGluR1->Labeling Incubation Incubate with varying concentrations of (S)-3HPG or racemate Labeling->Incubation Extraction Extract inositol (B14025) phosphates Incubation->Extraction Quantification Quantify radioactivity by scintillation counting Extraction->Quantification Dose_response Generate dose-response curves Quantification->Dose_response EC50_calc Calculate EC50 values Dose_response->EC50_calc

Caption: Workflow for determining the potency of mGluR1 agonists.

Experimental Protocols

The primary method for determining the agonist activity of this compound at mGluR1 is the measurement of phosphoinositide (PI) hydrolysis in a recombinant cell system.

Phosphoinositide Hydrolysis Assay

This protocol is based on the methodology described by Hayashi et al. (1994).[1]

Objective: To quantify the agonist-induced stimulation of phospholipase C (PLC) activity by measuring the accumulation of radiolabeled inositol phosphates.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the mGluR1a subtype.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • [³H]-myo-inositol.

  • Krebs-Ringer-HEPES buffer (containing 10 mM LiCl).

  • This compound and (R/S)-3-Hydroxyphenylglycine.

  • Perchloric acid.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture and Labeling:

    • CHO-mGluR1a cells are seeded in 24-well plates and grown to near confluency.

    • The cells are then incubated for 16-24 hours in a serum-free medium containing [³H]-myo-inositol (e.g., 0.5 µCi/mL) to allow for the incorporation of the radiolabel into membrane phosphoinositides.

  • Agonist Stimulation:

    • Prior to stimulation, the cells are washed with Krebs-Ringer-HEPES buffer to remove excess radiolabel.

    • The cells are then pre-incubated with Krebs-Ringer-HEPES buffer containing 10 mM LiCl for 10-20 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • Varying concentrations of this compound or its racemate are added to the wells, and the cells are incubated for a defined period (e.g., 20-60 minutes) at 37°C.

  • Extraction of Inositol Phosphates:

    • The incubation is terminated by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) to lyse the cells and precipitate proteins.

    • The cell lysates are collected and neutralized with a suitable buffer (e.g., KOH).

  • Chromatographic Separation:

    • The neutralized lysates are applied to columns containing Dowex AG1-X8 anion-exchange resin.

    • The columns are washed with water to remove free [³H]-myo-inositol.

    • The total [³H]-inositol phosphates are then eluted with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

  • Quantification:

    • Scintillation cocktail is added to the eluates, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The amount of [³H]-inositol phosphates is expressed as a percentage of the total radioactivity incorporated into the cells.

    • Dose-response curves are generated by plotting the stimulation of PI hydrolysis against the logarithm of the agonist concentration.

    • The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from the dose-response curve.

Conclusion

The available experimental data clearly indicates that the agonist activity of 3-Hydroxyphenylglycine at mGluR1 resides in the (S)-enantiomer. The (R)-enantiomer is inactive at this receptor subtype.[1] This stereoselectivity has significant implications for research and drug development. When using the racemic mixture, it is important to recognize that the effective concentration of the active compound is half of the total concentration of the racemate. For studies requiring precise pharmacological characterization and potency determination, the use of the pure (S)-enantiomer is highly recommended. The provided experimental protocol for phosphoinositide hydrolysis offers a robust method for quantifying the activity of these and other compounds targeting group I mGluRs.

References

A Comparative Guide to the Reproducibility of mGluR-Dependent Long-Term Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methods used to induce metabotropic glutamate (B1630785) receptor-dependent long-term depression (mGluR-LTD), with a focus on the reproducibility of LTD induced by the group I mGluR agonist (S)-3-Hydroxyphenylglycine ((S)-3-HPG). Due to the prevalence of (RS)-3,5-dihydroxyphenylglycine (DHPG) in the literature as a robust and reliable inducer of mGluR-LTD, this guide uses DHPG as the primary comparator to assess the reproducibility and characteristics of chemically-induced LTD.

Introduction to mGluR-Dependent LTD

Long-term depression (LTD) is a long-lasting decrease in the efficacy of synaptic transmission and is a crucial mechanism for synaptic plasticity, learning, and memory. One major form of LTD is dependent on the activation of metabotropic glutamate receptors (mGluRs), particularly the group I mGluRs (mGluR1 and mGluR5). Pharmacological activation of these receptors by agonists provides a method to induce LTD chemically, allowing for the investigation of its underlying molecular mechanisms. While (S)-3-HPG is a known group I mGluR agonist capable of inducing LTD, the body of research literature suggests that DHPG is more commonly utilized, likely due to its higher reproducibility and the robustness of the resulting synaptic depression.

Comparison of LTD Induction Methods

The reproducibility of LTD induction is a critical factor for systematic and reliable research. While direct quantitative comparisons of the success rate and variability of (S)-3-HPG-induced LTD are scarce in published literature, the widespread use of DHPG suggests a higher degree of reproducibility. The following tables summarize quantitative data for DHPG-induced LTD and provide a framework for comparison with other methods like low-frequency stimulation (LFS).

Quantitative Comparison of LTD Induction
Parameter(S)-3,5-DHPG-Induced LTDLow-Frequency Stimulation (LFS)-Induced LTD
Typical Magnitude of Depression Depression to 71 ± 4% of baseline (30 µM DHPG)[1][2]. Depression to 77 ± 7% of baseline (100 µM DHPG)[1][2].Depression to 77.8 ± 3.8% of baseline[3].
Reported Variability Standard error of the mean suggests moderate variability.Standard error of the mean suggests moderate variability.
Success Rate High, though some preparations may not exhibit stable LTD[4].Dependent on stimulation parameters and slice health.
Key Receptor Dependence Group I mGluRs (mGluR1 and mGluR5)[1][5].Primarily NMDA receptors, but can have an mGluR-dependent component[3][6].

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are representative protocols for inducing LTD using chemical agonists and electrical stimulation.

Protocol for DHPG-Induced LTD in Hippocampal Slices

This protocol is adapted from studies investigating mGluR-LTD in the CA1 region of the hippocampus.

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from the brain of a rodent model.

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2 at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber perfused with aCSF at a constant temperature (e.g., 30-32°C).

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).

  • LTD Induction:

    • Bath apply the group I mGluR agonist, (S)-3,5-DHPG, at a concentration of 50-100 µM for a duration of 5-20 minutes[3][4].

  • Post-Induction Recording:

    • Wash out the agonist with regular aCSF and continue recording fEPSPs for at least 60 minutes to confirm the induction of stable LTD.

Protocol for Low-Frequency Stimulation (LFS)-Induced LTD
  • Slice Preparation and Recovery: Follow the same procedure as for DHPG-induced LTD.

  • Electrophysiological Recording: Establish a stable baseline recording as described above.

  • LTD Induction:

    • Deliver a low-frequency stimulation protocol to the Schaffer collaterals. A common protocol is 900 pulses at 1 Hz[3].

  • Post-Induction Recording: Continue to monitor and record fEPSPs for at least 60 minutes to assess the magnitude and stability of the induced LTD.

Signaling Pathways in mGluR-LTD

The induction of mGluR-LTD involves the activation of intricate intracellular signaling cascades. The following diagram illustrates the key pathways involved in DHPG-induced LTD.

mGluR_LTD_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular DHPG (S)-3,5-DHPG mGluR1_5 mGluR1/5 DHPG->mGluR1_5 PLC PLC mGluR1_5->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AMPAR AMPAR Endocytosis AMPAR Endocytosis AMPAR->Endocytosis PKC PKC DAG->PKC ERK ERK PKC->ERK Protein_Synthesis Protein Synthesis ERK->Protein_Synthesis Protein_Synthesis->Endocytosis LTD LTD Expression Endocytosis->LTD

Caption: Signaling cascade for mGluR-dependent LTD.

Experimental Workflow

The following diagram outlines a typical workflow for an electrophysiology experiment designed to investigate the reproducibility of chemically-induced LTD.

LTD_Workflow A Slice Preparation (e.g., Hippocampus) B Recovery (aCSF, >1 hr) A->B C Establish Stable Baseline (fEPSP Recording, 20-30 min) B->C D LTD Induction C->D E Chemical Agonist Application ((S)-3-HPG or DHPG) D->E Chemical F Low-Frequency Stimulation (e.g., 1 Hz, 900 pulses) D->F Electrical G Post-Induction Recording (>60 min) E->G F->G H Data Analysis (Magnitude, Variability, Success Rate) G->H

Caption: Experimental workflow for LTD induction.

Conclusion

The induction of mGluR-dependent LTD is a valuable tool for studying synaptic plasticity. While this compound is a known agonist for group I mGluRs, the existing literature strongly favors the use of DHPG for inducing a robust and reproducible LTD. Researchers aiming for high reproducibility in their studies of chemically-induced LTD are encouraged to consider DHPG as a primary tool. The provided protocols and signaling pathway information serve as a guide for designing and interpreting experiments in this field. Further research directly comparing the reproducibility of (S)-3-HPG with other methods would be beneficial to the neuroscience community.

References

Specificity of (S)-3-Hydroxyphenylglycine: A Comparative Guide to its Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Hydroxyphenylglycine ((S)-3HPG) is a widely utilized pharmacological tool for studying Group I metabotropic glutamate (B1630785) receptors (mGluRs), which play crucial roles in synaptic plasticity, learning, and memory. This guide provides a comparative analysis of the binding specificity of (S)-3HPG, supported by experimental data from binding and functional assays. We also present detailed methodologies for key experiments to allow for replication and further investigation.

Comparative Analysis of Phenylglycine Derivatives

The binding and functional activity of this compound and its analogs have been characterized at various mGluR subtypes. The following tables summarize the available quantitative data, primarily from functional assays such as phosphoinositide hydrolysis (indicative of Group I mGluR activation) and cAMP accumulation assays (relevant for Group II and III mGluRs). It is important to note that assay conditions can vary between studies, which may influence the absolute values.

Table 1: Functional Activity of Phenylglycine Derivatives at mGluR1α

CompoundActivityIC50 (µM)Assay TypeReference
(S)-4-CarboxyphenylglycineAntagonist65 ± 5Phosphoinositide Hydrolysis[1]
(R,S)-α-Methyl-4-carboxyphenylglycineAntagonist155 ± 38Phosphoinositide Hydrolysis[1]
(S)-3-Carboxy-4-hydroxyphenylglycineAntagonist290 ± 47Phosphoinositide Hydrolysis[1]

Table 2: Functional Activity of Phenylglycine Derivatives at mGluR2

CompoundActivityEC50/IC50 (µM)Assay TypeReference
(R,S)-4-carboxy-3-hydroxyphenylglycineAgonist48 ± 5 (EC50)cAMP Formation[1]
(S)-3-carboxy-4-hydroxyphenylglycineAgonist97 ± 12 (EC50)cAMP Formation[1]
(R)-3-hydroxyphenylglycineAgonist451 ± 93 (EC50)cAMP Formation[1]
(R,S)-α-methyl-4-carboxyphenylglycineAntagonist340 ± 59 (IC50)cAMP Formation[1]
(S)-4-CarboxyphenylglycineAntagonist577 ± 74 (IC50)cAMP Formation[1]

Table 3: Activity of Phenylglycine Derivatives at Group III mGluRs

CompoundTargetApparent K_D (µM)AssayReference
(RS)-α-methyl-3-methyl-4-phosphonophenylglycine (UBP1112)Group III mGluRs5.1 ± 0.3Depression of dorsal root-evoked ventral root potential[2]
(RS)-α-methyl-3-methoxy-4-phosphonophenylglycine (UBP1111)Group III mGluRs5.4 ± 0.6Depression of dorsal root-evoked ventral root potential[2]
(RS)-α-methyl-3-chloro-4-phosphonophenylglycine (UBP1110)Group III mGluRs7.4 ± 2.3Depression of dorsal root-evoked ventral root potential[2]

Note: this compound is known to be a partial agonist at mGluR1a and mGluR5a, however, specific Ki or IC50 values from direct binding assays are not consistently reported in a comparative context across a wide panel of receptors.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding, it is essential to visualize the downstream signaling cascades and the experimental procedures used to measure these events.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S3HPG This compound mGluR1 Group I mGluR (mGluR1/5) S3HPG->mGluR1 Binds to Gq Gq/11 mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Group I mGluR Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes expressing mGluR) Incubation Incubation (Receptor + Radioligand + Test Compound) ReceptorPrep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Quisqualate) Radioligand->Incubation TestCompound Unlabeled Test Compound ((S)-3HPG or analogs) TestCompound->Incubation Separation Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification DataAnalysis Calculation of IC50 and Ki values Quantification->DataAnalysis

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of unlabeled compounds by their ability to displace a radiolabeled ligand from its receptor.

  • Receptor Preparation:

    • Prepare cell membranes from cells transiently or stably expressing the mGluR subtype of interest.

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]quisqualic acid for Group I mGluRs).

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known potent, unlabeled ligand.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This functional assay measures the activation of Gq-coupled receptors, such as Group I mGluRs, by quantifying the accumulation of inositol (B14025) phosphates.

  • Cell Culture and Labeling:

    • Culture cells expressing the mGluR of interest in inositol-free medium.

    • Label the cells overnight with [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Assay Setup:

    • Wash the labeled cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate upon receptor activation.

    • Add various concentrations of the agonist (e.g., this compound) to the cells.

  • Incubation:

    • Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a solution such as ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate proteins.

    • Neutralize the extracts.

  • Separation and Quantification:

    • Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

    • Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of inositol phosphate (B84403) accumulation as a function of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

cAMP Accumulation Assay

This functional assay is used to measure the activity of Gs or Gi-coupled receptors. For Group II and III mGluRs, which are typically Gi-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

  • Cell Culture:

    • Culture cells expressing the mGluR of interest (e.g., mGluR2).

  • Assay Setup:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • To measure inhibition, stimulate adenylyl cyclase with forskolin.

    • Add various concentrations of the test compound (agonist or antagonist).

  • Incubation:

    • Incubate the cells at 37°C for a specified time.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). In these assays, a known amount of labeled cAMP competes with the cAMP from the sample for binding to a specific antibody.

  • Data Analysis:

    • For agonists, plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC50.

    • For antagonists, co-incubate increasing concentrations of the antagonist with a fixed concentration of an agonist and plot the resulting cAMP levels to determine the IC50.

References

A Comparative Analysis of (S)-3-Hydroxyphenylglycine and Other Phenylglycine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-3-Hydroxyphenylglycine and other key phenylglycine derivatives. This analysis is supported by experimental data on their biological activities, focusing on their interactions with metabotropic glutamate (B1630785) receptors (mGluRs) and other pharmacological targets. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Phenylglycine derivatives represent a versatile class of non-proteinogenic amino acids with significant pharmacological interest. Their rigid structure, conferred by the direct attachment of the phenyl ring to the α-carbon, provides a unique scaffold for designing selective ligands for various receptors.[1] Among these, this compound has emerged as a key pharmacological tool due to its selective agonist activity at Group I metabotropic glutamate receptors (mGluRs). This guide will compare the performance of this compound with other phenylglycine derivatives, highlighting their structure-activity relationships and diverse biological effects, including roles in neurotransmission and inflammation.

Comparative Pharmacological Activity at Metabotropic Glutamate Receptors

Phenylglycine derivatives exhibit a wide range of activities at mGluRs, which are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and signal transduction pathways. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent phosphoinositide hydrolysis.[2] Groups II (mGluR2, mGluR3) and III (mGluR4, mGluR6, mGluR7, mGluR8) are negatively coupled to adenylyl cyclase via Gi/o proteins.[3]

This compound is a notable agonist for Group I mGluRs.[4] The following tables summarize the agonist and antagonist activities of this compound and other representative phenylglycine derivatives at various mGluR subtypes.

Table 1: Agonist Activity of Phenylglycine Derivatives at mGluR Subtypes

CompoundmGluR SubtypeAgonist Activity (EC50, µM)Reference
This compound mGluR1Weak agonist activity observed at 1000 µM[4]
(R)-3-HydroxyphenylglycinemGluR2451 ± 93[5]
(S)-4-Carboxy-3-hydroxyphenylglycinemGluR221 ± 4[6]
(RS)-4-Carboxy-3-hydroxyphenylglycinemGluR248 ± 5[5]
(S)-3-Carboxy-4-hydroxyphenylglycinemGluR297 ± 12[5]
(S)-4-CarboxyphenylglycinemGluR2970[7]
L-CCG-IGroup II mGluRs0.3[8]
L-AP4Group III mGluRs10[8]

Table 2: Antagonist Activity of Phenylglycine Derivatives at mGluR Subtypes

CompoundmGluR SubtypeAntagonist Activity (IC50, µM)Reference
(S)-4-Carboxy-3-hydroxyphenylglycine mGluR1α15 ± 3[6]
(S)-4-CarboxyphenylglycinemGluR1α65 ± 5[5]
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)mGluR1α155 ± 38[5]
(RS)-α-Methyl-4-carboxyphenylglycinemGluR2340 ± 59[5]
(S)-4-CarboxyphenylglycinemGluR2577 ± 74[5]
(RS)-α-Methyl-3-carboxymethylphenylglycineGroup III (vs. L-AP4)~1[8]
(RS)-α-Methyl-3-carboxymethylphenylglycineGroup III (vs. L-CCG-I)0.4[8]

Signaling Pathways of Group I Metabotropic Glutamate Receptors

Activation of Group I mGluRs by agonists like this compound initiates a cascade of intracellular events primarily through the Gq/11 protein pathway. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events modulate neuronal excitability, synaptic plasticity, and gene expression.[2][3]

Group_I_mGluR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol mGluR1_5 Group I mGluR (mGluR1/5) Gq_11 Gq/11 mGluR1_5->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->Downstream Agonist Agonist ((S)-3-HPG) Agonist->mGluR1_5 binds

Canonical signaling pathway of Group I mGluRs.

Phenylglycine Derivatives in Other Pharmacological Contexts

Beyond their effects on mGluRs, phenylglycine derivatives have been investigated for a range of other biological activities.

Anti-inflammatory Properties

Certain N-phenylglycine derivatives have demonstrated significant anti-inflammatory properties.[9][10] The mechanism of action for some of these compounds involves the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[9]

Table 3: Anti-inflammatory Activity of Selected N-(4-substituted phenyl)glycine Derivatives

Compound% Inhibition of Edema (50 mg/kg)Reference
Compound 340.39[10]
Compound 651.82[10]
Compound 743.80[10]

Activity measured using the carrageenan-induced rat paw edema assay.

Anti_Inflammatory_Workflow Start Animal Acclimatization Admin Administer Test Compound (e.g., N-Phenylglycine derivative) Start->Admin Induce Induce Inflammation (Carrageenan Injection) Admin->Induce Measure Measure Paw Edema (Plethysmometry) Induce->Measure Analyze Data Analysis (% Inhibition) Measure->Analyze End Results Analyze->End

Experimental workflow for in vivo anti-inflammatory screening.
NMDA Receptor Modulation

Phenylglycine derivatives have also been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Some derivatives act as competitive antagonists at the glutamate binding site, while others target the glycine (B1666218) co-agonist site.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize phenylglycine derivatives.

Phosphoinositide (PI) Hydrolysis Assay

This assay is used to determine the activation of Gq-coupled receptors, such as Group I mGluRs.

  • Cell Culture and Labeling:

    • Culture cells expressing the mGluR of interest (e.g., CHO or HEK293 cells) in appropriate media.

    • Metabolically label the cells with [³H]-myo-inositol for 18-24 hours to allow for its incorporation into membrane phosphoinositides.[11]

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates (IPs).

    • Add the test compound (agonist or antagonist) at various concentrations.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[11]

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or formic acid).[11]

    • Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).[11]

    • Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to measure the activity of Gi/o- or Gs-coupled receptors, such as Group II and III mGluRs.

  • Cell Culture and Treatment:

    • Culture cells expressing the mGluR of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi/o-coupled receptors, stimulate adenylyl cyclase with forskolin.

    • Add the test compound (agonist or antagonist) at various concentrations.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or a bioluminescent assay like the cAMP-Glo™ Assay.[1][12][13][14][15]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion channel activity modulated by receptors like the NMDA receptor.

  • Cell Preparation:

    • Prepare acute brain slices or cultured neurons expressing the receptor of interest.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Voltage-clamp the cell at a specific holding potential (e.g., -70 mV).

    • Apply the agonist (e.g., NMDA and glycine) to elicit an ionic current.

    • Co-apply the phenylglycine derivative (antagonist) to assess its effect on the agonist-induced current.[16][17][18]

  • Data Analysis:

    • Measure the peak amplitude and kinetics of the recorded currents.

    • Determine the IC50 of the antagonist by constructing a concentration-response curve.

Synthesis of Phenylglycine Derivatives

The synthesis of chiral phenylglycine derivatives is a key aspect of their development as pharmacological tools and therapeutic agents. Enantiomerically pure phenylglycines are often prepared through methods such as enzymatic resolution, asymmetric synthesis, or diastereoselective crystallization.[19][20][21][22] For instance, L-phenylglycine (B554971) can be synthesized in E. coli through a bioconversion process starting from L-phenylalanine.[19] Chemical methods often involve the Strecker synthesis or the Bucherer-Bergs reaction, followed by resolution of the racemate. More advanced methods include asymmetric C-H arylation of N-aryl glycine esters.[20]

Conclusion

This compound and its analogs constitute a rich and diverse family of pharmacologically active compounds. While this compound is a valuable tool for selectively activating Group I metabotropic glutamate receptors, other derivatives offer a spectrum of activities, including antagonism at different mGluR subtypes, anti-inflammatory effects, and modulation of NMDA receptors. The data and protocols presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this important class of molecules. The continued investigation into the structure-activity relationships of phenylglycine derivatives holds promise for the development of novel therapeutics for a range of neurological and inflammatory disorders.

References

Safety Operating Guide

(S)-3-Hydroxyphenylglycine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (S)-3-Hydroxyphenylglycine is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to handle this compound with appropriate safety measures. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls:

ItemSpecification
Ventilation Handle in a well-ventilated place, preferably within a laboratory fume hood to avoid dust formation.[1][3]
Eye Protection Wear safety glasses with side-shields or chemical safety goggles.[1]
Hand Protection Wear chemical-impermeable gloves. Gloves must be inspected prior to use.[3]
Body Protection Wear a lab coat or other suitable protective clothing.[3]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol minimizes risks and ensures regulatory compliance. The following steps provide a clear workflow for the proper disposal of this compound waste.

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.

  • Segregate Waste: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[2][4] It is best practice to leave chemicals in their original containers and not mix them with other waste.[5]

2. Waste Collection and Containment:

  • Solid Waste:

    • For pure this compound or material contaminated with it, carefully sweep up and shovel the solid into a suitable, labeled, and closed container for disposal.[4] Avoid creating dust.[1][4]

  • Liquid Waste:

    • If this compound is in a solution, it should be collected in a clearly labeled, leak-proof container.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Irritant").

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure containers are tightly closed.[4]

4. Final Disposal:

  • Do Not Dispose Down the Drain: this compound should not be discharged into sewer systems or drains, as discharge into the environment must be avoided.[3]

  • Approved Waste Disposal Facility: The primary method of disposal is to transfer the waste to an approved waste disposal plant or a licensed chemical destruction facility.[2][3][4]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method.[3]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[5]

5. Disposal of Empty Containers:

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[6]

  • Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Final Disposal of Rinsed Containers: After thorough rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill, or offered for recycling or reconditioning where permissible.[3]

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]

  • Cleanup:

    • Wear appropriate PPE.

    • For solid spills, gently sweep or scoop the material into a suitable container for disposal, avoiding dust formation.[1][4]

    • For liquid spills, absorb with an inert material and place in a container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure or Contaminated) waste_type->solid Solid liquid Liquid Waste (Solution) waste_type->liquid Liquid collect_solid Sweep/Scoop into a Labeled, Closed Container solid->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid->collect_liquid segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) collect_solid->segregate collect_liquid->segregate store Store in a Designated, Secure, and Ventilated Area segregate->store disposal_decision Select Disposal Method store->disposal_decision incineration Controlled Incineration at a Licensed Facility disposal_decision->incineration Option 1 chemical_plant Transfer to an Approved Chemical Waste Disposal Plant disposal_decision->chemical_plant Option 2 no_drain Do NOT Dispose Down the Drain disposal_decision->no_drain end End of Disposal Process incineration->end chemical_plant->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Hydroxyphenylglycine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these procedures is essential for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is an agonist at group I metabotropic glutamate (B1630785) receptors.[1][2] It is important to be aware of its properties for safe handling and storage.

PropertyValueSource
CAS Number 71301-82-1[1][2][3]
Molecular Formula C₈H₉NO₃[1][2][3]
Molecular Weight 167.16 g/mol [1][2][3]
Purity ≥95% - ≥99%[1][2]
Appearance White powder[4]
Storage Temperature -20°C[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[3][5]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable.[6][7] Inspect gloves before use and wash hands after removal.[8]
Eye/Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z.87.1 standards. A face shield may be required for splash hazards.[9]
Skin and Body Protection Laboratory coatA flame-resistant coat should be worn if flammable solvents are in use.[6] Ensure it is buttoned and covers the skin.[9]
Respiratory Protection Not required under normal use with adequate ventilationIf dust formation is likely or ventilation is poor, use a NIOSH-approved respirator.[9][10]
Footwear Closed-toe shoesShoes must cover the entire foot; perforated shoes or sandals are not permitted.[6][9]

Operational Plans: Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent contamination and accidental exposure.

Receiving and Storage Protocol
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name and any hazard warnings.[6]

  • Storage : Store the container in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.[2][10] Keep the container tightly closed.[10]

  • Inventory : Maintain an accurate inventory of the chemical.[11]

Handling Protocol (Step-by-Step)
  • Preparation :

    • Read the Safety Data Sheet (SDS) thoroughly before beginning work.

    • Ensure a chemical spill kit, eyewash station, and safety shower are accessible.[6]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[3][6]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle this compound as a fine powder. Avoid creating dust.[3][10]

    • Use designated tools like spatulas or scoops for transferring the chemical.[6]

    • To ensure product recovery, centrifuge the vial before removing the cap.[2]

  • Post-Handling :

    • Tightly close the container after use.

    • Clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][8]

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

Handling Workflow Diagram

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup A Read SDS B Verify Emergency Equipment (Spill Kit, Eyewash) A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Centrifuge Vial C->D Proceed to Handling E Weigh and Transfer Chemical D->E F Securely Close Container E->F G Clean Work Area & Tools F->G Proceed to Cleanup H Dispose of Contaminated Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Diagram 1: Safe Handling Workflow for this compound

Immediate Safety Information: Emergency Protocols

In case of accidental exposure or a spill, follow these procedures immediately.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][10]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][10]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][5]
Spill Response Protocol
  • Alert : Immediately alert personnel in the vicinity.[6]

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Protect : Avoid breathing dust and ensure you are wearing appropriate PPE before attempting cleanup.[3][5]

  • Containment : For small spills, carefully sweep up the powder, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[10]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to the laboratory supervisor or chemical hygiene officer.

Disposal Plan

Chemical waste must be managed responsibly to prevent environmental contamination.

Waste Disposal Protocol
  • Collection : Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container.[3]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal : Dispose of the contents and the container in accordance with all local, state, and federal regulations. Do not empty into drains.[10] Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.